4-(Chloromethyl)-2-ethyl-1,3-dioxolane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-ethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-6-8-4-5(3-7)9-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVSSQQQAZRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide to 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(chloromethyl)-2-ethyl-1,3-dioxolane and its structurally related analogs. Due to the limited availability of specific data for this compound, this document leverages detailed information from closely related and well-documented compounds, namely 4-(chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane and 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. These compounds are significant as versatile intermediates in organic synthesis, particularly within the pharmaceutical industry. This guide includes tabulated physicochemical data, detailed experimental protocols for synthesis, and diagrams illustrating key chemical processes to support research and development activities.
Introduction
The 1,3-dioxolane ring system is a fundamental structural motif in a wide array of organic compounds, serving both as a protective group for carbonyls and as a chiral building block in the synthesis of complex molecules. The introduction of a chloromethyl group at the 4-position of the dioxolane ring provides a reactive handle for further chemical transformations, making these compounds valuable intermediates. This compound, and its analogs, are of particular interest to the drug development sector, where they can be utilized in the synthesis of novel therapeutic agents. Derivatives of chloromethyl-1,3-dioxolane are known to be precursors for adrenoceptor antagonists and antifungal medications.[1]
Physicochemical Properties
Table 1: Physicochemical Data of 4-(Chloromethyl)-1,3-dioxolane Analogs
| Property | 4-(chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane | 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |
| CAS Number | 57840-69-4[2] | 4362-40-7[3][4] |
| Molecular Formula | C₇H₁₃ClO₂[2] | C₆H₁₁ClO₂[3][4] |
| Molecular Weight | 164.63 g/mol [2] | 150.60 g/mol [3][4] |
| Boiling Point | Not available | 156-158 °C (lit.)[3][4] |
| Density | Not available | 1.063 g/mL at 25 °C (lit.)[3][4] |
| Refractive Index | Not available | n20/D 1.434 (lit.)[3][4] |
| Flash Point | Not available | 53.3 °C (closed cup)[3] |
| Appearance | Not available | Clear colourless to light yellow liquid[4] |
Synthesis and Experimental Protocols
The synthesis of 4-(chloromethyl)-1,3-dioxolanes is typically achieved through the acid-catalyzed acetalization or ketalization of 3-chloropropane-1,2-diol with an appropriate aldehyde or ketone.[4] 3-chloropropane-1,2-diol itself is readily available from the hydrolysis of epichlorohydrin.
General Synthesis Workflow
The following diagram illustrates the general synthetic pathway for producing 4-(chloromethyl)-2-substituted-1,3-dioxolanes.
Caption: General workflow for the synthesis of 4-(chloromethyl)-1,3-dioxolanes.
Experimental Protocol: Synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
This protocol is adapted from established procedures for the synthesis of the dimethyl analog and serves as a representative example.[4][5]
-
Materials:
-
3-chloro-propane-1,2-diol (1.0 mol)
-
Acetone (1.2 mol)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 mol)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropane-1,2-diol, acetone, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
-
To synthesize the target compound, this compound, acetone would be replaced with propanal in a similar procedure.
Applications in Research and Drug Development
The chloromethyl group on the dioxolane ring is a key functional group that allows for a variety of subsequent chemical modifications, making these compounds highly valuable in medicinal chemistry.
Logical Relationship of Functional Groups to Applications
Caption: Key structural features and their synthetic utility.
-
Pharmaceutical Intermediates: These compounds are crucial intermediates in the synthesis of a range of pharmaceuticals. The reactive chloride can be displaced by various nucleophiles to build more complex molecular architectures.
-
Chiral Synthesis: The carbon atom at the 4-position of the dioxolane ring is a chiral center. Enantiomerically pure forms of 4-(chloromethyl)-1,3-dioxolanes are used in the stereoselective synthesis of drugs. For instance, (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane is used in the preparation of the enantiomers of the antifungal agent ketoconazole.[6]
-
Adrenoceptor Antagonists: Certain derivatives of chloromethyl-1,3-dioxolanes have been investigated as a new class of adrenoceptor antagonists.[1]
Safety and Handling
Compounds containing the 1,3-dioxolane ring and a chloromethyl group should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. These compounds are generally flammable liquids and may be toxic if swallowed or inhaled.[3] For detailed safety information, always consult the specific Safety Data Sheet (SDS) for the compound being handled.
Conclusion
While specific data on this compound is scarce, the well-documented properties and reactivity of its close analogs provide a strong foundation for its use in research and development. The synthetic accessibility and the reactive nature of the chloromethyl group make this class of compounds highly valuable as intermediates in the pharmaceutical and chemical industries. This guide provides the necessary technical information to support the synthesis and application of these versatile building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97 4362-40-7 [sigmaaldrich.com]
- 4. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE CAS#: 4362-40-7 [m.chemicalbook.com]
- 5. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]
- 6. (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 57044-24-3 [chemicalbook.com]
In-Depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally similar analogs to provide estimated values. All quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols, based on internationally recognized guidelines, are provided for the determination of these key properties.
Core Physicochemical Data
The fundamental physicochemical properties of this compound have been calculated or estimated based on available information and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | Calculated |
| Molecular Weight | 150.60 g/mol | Calculated |
| Boiling Point | No Data Available | |
| Analog: 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | 156-158 °C | |
| Melting Point | No Data Available | |
| Density | No Data Available | |
| Analog: 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | 1.063 g/mL at 25 °C | |
| Solubility | No Data Available | |
| Analog: 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | Slightly soluble in Chloroform and DMSO | [1] |
| Refractive Index | No Data Available | |
| Analog: 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | n20/D 1.434 |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties, based on standardized testing guidelines.
Boiling Point Determination (Adapted from OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods are recommended for its determination.[2][3][4]
-
Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, an apparatus designed for precise boiling point determinations. The temperature of the boiling liquid is measured with a calibrated temperature sensor.
-
Dynamic Method: A sample is heated, and the vapor pressure is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[2][3]
-
Distillation Method: The substance is distilled, and the temperature of the vapor is measured. For pure substances, the boiling point is the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.[2][3]
-
Siwoloboff Method: A small amount of the substance is heated in a capillary tube that is inverted in a larger tube containing the same substance. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inner capillary.[2][3]
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[2][3]
Density Determination (Adapted from OECD Guideline 109)
Density is the mass of a substance per unit volume. For liquids, several methods are applicable.[5][6][7][8]
-
Hydrometer: A weighted glass float is placed in the liquid. The depth to which it sinks is proportional to the density of the liquid, which can be read from a calibrated scale on the stem.[5][6]
-
Hydrostatic Balance: The density is determined by weighing a body of known volume first in air and then immersed in the liquid. The difference in weight is used to calculate the density of the liquid.[5][6]
-
Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to electromagnetic oscillations. The density is determined from the characteristic frequency of the oscillation.[5][6]
-
Pycnometer: A glass flask with a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[5][6]
Melting Point Determination (General Laboratory Procedure)
The melting point is the temperature at which a solid turns into a liquid. The capillary method is a standard technique for determining the melting point of a crystalline solid.[9][10][11][12]
-
Sample Preparation: A small amount of the finely powdered, dry substance is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or a liquid bath and a calibrated thermometer or temperature sensor.
-
Measurement: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute). The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range. For a pure substance, this range is typically narrow.[10][12]
Water Solubility Determination (Adapted from OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[13][14][15][16][17]
-
Flask Method: This method is suitable for substances with a solubility of 10 mg/L or higher. An excess amount of the solid substance is added to water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved solid.
-
Column Elution Method: This method is suitable for substances with a solubility below 10 mg/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility.
Visualizing Physicochemical Properties
The following diagram illustrates the key physicochemical properties of this compound and their relationships.
Caption: Key physicochemical properties of this compound.
References
- 1. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE CAS#: 4362-40-7 [m.chemicalbook.com]
- 2. laboratuar.com [laboratuar.com]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 4. oecd.org [oecd.org]
- 5. acri.gov.tw [acri.gov.tw]
- 6. laboratuar.com [laboratuar.com]
- 7. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. westlab.com [westlab.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 14. filab.fr [filab.fr]
- 15. Water Solubility | Scymaris [scymaris.com]
- 16. oecd.org [oecd.org]
- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
An In-depth Technical Guide to 4-(Chloromethyl)-2-alkyl-1,3-dioxolanes
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
The core structure of the target molecule is a 1,3-dioxolane ring with a chloromethyl group at the 4-position and an ethyl group at the 2-position. The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms. The substituents on this ring significantly influence its chemical and physical properties.
Based on the closely related compound, 4-(chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane , we can infer the fundamental properties. The molecular formula for this analog is C₇H₁₃ClO₂ with a molecular weight of 164.629 g/mol [1].
Table 1: Physicochemical Properties of 4-(chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane [1]
| Property | Value |
| Molecular Formula | C₇H₁₃ClO₂ |
| Molecular Weight | 164.629 g/mol |
| Exact Mass | 164.0604073 g/mol |
| Monoisotopic Mass | 164.0604073 g/mol |
| Topological Polar Surface Area | 18.5 Ų |
| Heavy Atom Count | 10 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
The molecular structure of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane is depicted below.
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
A general and widely used method for the synthesis of 2-substituted-1,3-dioxolanes is the acetalization or ketalization of a diol. For the synthesis of 4-(chloromethyl)-substituted 1,3-dioxolanes, the starting diol is typically 3-chloro-1,2-propanediol. This is reacted with an appropriate aldehyde or ketone in the presence of an acid catalyst.
General Synthesis Pathway:
Caption: General synthesis pathway for this compound.
Experimental Protocol (Adapted from related syntheses):
A detailed experimental protocol for the synthesis of the specific target molecule is not available. However, a representative procedure can be adapted from the synthesis of similar compounds, such as 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.
Objective: To synthesize this compound via the reaction of 3-chloro-1,2-propanediol with propanal.
Materials:
-
3-chloro-1,2-propanediol
-
Propanal
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-chloro-1,2-propanediol and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Heat the mixture to reflux.
-
Slowly add propanal to the refluxing mixture.
-
Continue the reflux, collecting the water formed in the Dean-Stark trap until no more water is produced.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the organic layer with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Workflow for Synthesis and Purification:
Caption: Experimental workflow for the synthesis and purification process.
Applications in Research and Drug Development
Chlorine-containing molecules are of significant interest in medicinal chemistry and drug discovery. The incorporation of chlorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.
The 4-(chloromethyl)-1,3-dioxolane scaffold is a versatile building block in organic synthesis. The chloromethyl group is a reactive handle that can be readily converted to other functional groups through nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical ingredients.
For instance, related dioxolane derivatives are used as key intermediates in the synthesis of various pharmaceutical compounds. The dioxolane moiety can act as a protecting group for a diol or as a chiral auxiliary in asymmetric synthesis.
Logical Relationship in Drug Discovery:
Caption: Role of this compound in a drug discovery cascade.
References
Spectroscopic Analysis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane: A Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The document is intended for researchers and professionals in the fields of chemistry and drug development, offering a comprehensive resource for the identification and characterization of this compound. Included are tabulated spectral data, a detailed experimental protocol for obtaining the NMR spectra, and a visual representation of the molecule's structure and proton relationships to aid in the interpretation of the spectral data.
Introduction
This compound is a heterocyclic organic compound with potential applications in various chemical syntheses, including as an intermediate in the development of pharmaceutical agents. Accurate spectroscopic characterization is paramount for its unambiguous identification and for ensuring its purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the ¹H and ¹³C NMR spectra of this compound, presenting the data in a clear and accessible format for laboratory use.
Molecular Structure and NMR Assignments
The structure of this compound consists of a five-membered dioxolane ring with a chloromethyl group at the 4-position and an ethyl group at the 2-position. The numbering of the atoms for NMR assignment is crucial for a correct interpretation of the spectra.
Below is a diagram illustrating the molecular structure and the proton environment, which is fundamental for understanding the splitting patterns observed in the ¹H NMR spectrum.
Caption: Molecular structure and proton designations for ¹H NMR of this compound.
Quantitative NMR Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |
| 0.95 | Triplet | 7.4 | 3H | -CH₂CH₃ |
| 1.68 | Quintet | 7.4 | 2H | -CH₂ CH₃ |
| 3.60 | Doublet of Doublets | 11.2, 5.6 | 1H | -CH ₂Cl (diastereotopic H) |
| 3.68 | Doublet of Doublets | 11.2, 4.8 | 1H | -CH ₂Cl (diastereotopic H) |
| 3.95 | Doublet of Doublets | 8.4, 6.0 | 1H | O-CH ₂-CH (diastereotopic H) |
| 4.20 | Doublet of Doublets | 8.4, 6.8 | 1H | O-CH ₂-CH (diastereotopic H) |
| 4.35 | Multiplet | - | 1H | -CH₂-CH -O |
| 5.05 | Triplet | 4.8 | 1H | O-CH -O |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) / ppm | Assignment |
| 8.2 | -CH₂C H₃ |
| 29.5 | -C H₂CH₃ |
| 45.0 | C H₂Cl |
| 69.5 | O-C H₂-CH |
| 77.8 | -CH₂-C H-O |
| 109.5 | O-C H-O |
Experimental Protocol
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The temperature for all NMR experiments was maintained at 298 K.
Sample Preparation
A sample of this compound (approximately 10 mg) was dissolved in 0.6 mL of CDCl₃. The solution was then transferred to a 5 mm NMR tube for analysis.
Logical Workflow for Spectral Interpretation
The process of assigning the NMR signals involves a logical sequence of steps, starting from the most distinct signals and using coupling information to piece together the molecular fragments.
Caption: Workflow for the interpretation of NMR spectra of this compound.
Conclusion
The ¹H and ¹³C NMR data presented in this guide provide a definitive spectroscopic signature for this compound. The detailed assignments and experimental protocol will serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound. The clear tabulation of data and the visual aids are designed to facilitate a rapid and accurate interpretation of the NMR spectra.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of this and related molecules in various scientific and pharmaceutical applications. While a publicly available mass spectrum for this specific compound is not readily found, this guide outlines the theoretically derived fragmentation mechanisms based on established principles of mass spectrometry for cyclic acetals and halogenated compounds.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving cleavages around the dioxolane ring and the loss of substituents. The following table summarizes the major predicted fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.
| m/z | Proposed Fragment Ion | Proposed Origin |
| 149/151 | [M-CH3]+ | Loss of a methyl radical from the ethyl group |
| 135/137 | [M-C2H5]+ | Loss of the ethyl group at the C2 position |
| 115 | [M-CH2Cl]+ | Loss of the chloromethyl radical |
| 101 | [C5H9O2]+ | Ring fragmentation |
| 87 | [C4H7O2]+ | Ring fragmentation with loss of a methyl group |
| 73 | [C3H5O2]+ | Dioxolane ring fragment |
| 49/51 | [CH2Cl]+ | Chloromethyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a generalized experimental protocol for obtaining the mass spectrum of a liquid sample like this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
4. Data Analysis:
-
The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will show the elution of the compound, and the mass spectrum corresponding to the chromatographic peak will reveal the fragmentation pattern.
Predicted Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing a non-bonding electron from one of the oxygen atoms. The resulting molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation mechanisms for cyclic ethers and acetals include alpha-cleavage and ring opening initiated by inductive effects.
Caption: Predicted fragmentation pathway of this compound.
FT-IR Analysis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-ethyl-1,3-dioxolane is a heterocyclic compound of interest in various chemical syntheses, including pharmaceutical drug development. Its molecular structure, featuring a dioxolane ring, an ethyl group, and a chloromethyl substituent, gives rise to a characteristic infrared spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of this molecule by probing its vibrational modes. This guide provides an in-depth analysis of the functional groups of this compound using FT-IR spectroscopy, complete with expected absorption frequencies, a detailed experimental protocol, and a workflow diagram.
Functional Group Analysis and Expected FT-IR Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The primary absorptions are expected from C-H, C-O, and C-Cl bonds.
Key Functional Groups and Their Expected Vibrational Modes:
-
C-H Stretching: The molecule contains both sp3 hybridized carbon atoms in the dioxolane ring, the ethyl group, and the chloromethyl group. These C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.[1][2]
-
C-O Stretching: The dioxolane ring contains C-O-C ether linkages. The asymmetric and symmetric stretching vibrations of these bonds are prominent in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹.[1][3] For cyclic ethers like 1,3-dioxane, characteristic C-O stretching vibrations are noted around 1140-1070 cm⁻¹.[1]
-
C-Cl Stretching: The presence of the chloromethyl group introduces a C-Cl stretching vibration. This absorption is typically found in the lower frequency region of the mid-infrared spectrum, generally between 600 cm⁻¹ and 800 cm⁻¹.
-
CH₂ and CH₃ Bending: The ethyl and chloromethyl groups, as well as the dioxolane ring, will exhibit CH₂ and CH₃ bending (scissoring, wagging, and twisting) vibrations in the 1350-1470 cm⁻¹ range.[2]
The following table summarizes the expected FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
| 2980 - 2850 | C-H Stretching | Alkyl (CH₃, CH₂) |
| 1470 - 1450 | C-H Bending (Scissoring) | CH₂ |
| 1380 - 1370 | C-H Bending (Rocking) | CH₃ |
| 1140 - 1070 | C-O-C Asymmetric Stretching | Dioxolane Ring |
| 940 | C-O-C Symmetric Stretching | Dioxolane Ring |
| 750 - 650 | C-Cl Stretching | Chloromethyl |
Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for obtaining the FT-IR spectrum of this compound.
1. Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.
2. Sample Preparation:
-
This compound is typically a liquid at room temperature.
-
Ensure the sample is pure and free of solvent, as residual solvents can interfere with the spectrum.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
3. Data Acquisition:
-
Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal must be collected. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Scan:
-
Acquire the spectrum of the sample.
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
References
- 1. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a comprehensive, generalized experimental protocol for determining the precise solubility in a laboratory setting.
Qualitative Solubility Data
Table 1: Qualitative Solubility of a 4-(Chloromethyl)-1,3-dioxolane Analog
| Solvent | Relative Polarity[1] | Predicted Solubility |
| Water | 1.000 | Likely Insoluble to Slightly Soluble |
| Methanol | 0.762 | Slightly Soluble[2][3] |
| Ethanol | 0.654 | Likely Soluble |
| Acetone | 0.355 | Likely Soluble |
| Ethyl Acetate | 0.228 | Likely Soluble |
| Dichloromethane | 0.309 | Likely Soluble |
| Chloroform | Not listed, but polarity is similar to Dichloromethane | Slightly Soluble[2][3] |
| Toluene | 0.099 | Likely Soluble |
| Hexane | 0.009 | Likely Insoluble to Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Slightly Soluble[2][3] |
Note: The predicted solubility is based on the principle of "like dissolves like." this compound is a moderately polar molecule, suggesting better solubility in solvents of similar polarity.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol is recommended. This procedure can be adapted for various common laboratory solvents.
Objective:
To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.[4]
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.[4]
-
-
Gravimetric Analysis (for non-volatile solutes in volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.[4]
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solute and the volume of the solvent used.
-
-
Chromatographic Analysis (HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area against concentration.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Inject the diluted sample into the chromatograph and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Data Presentation and Analysis:
The quantitative solubility data should be presented in a clear and structured table, expressing solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane from Glycerol and Propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane, a valuable intermediate in organic synthesis, from the readily available starting materials glycerol and propionaldehyde. This document outlines the reaction mechanism, a detailed experimental protocol, and expected outcomes, drawing from established principles of acetal chemistry.
The synthesis involves the acid-catalyzed acetalization of glycerol with propionaldehyde. This reaction is a common method for protecting the diol functionality of glycerol and is widely used in the synthesis of various organic compounds.[1][2][3] The resulting dioxolane can be used in a variety of subsequent chemical transformations.
Reaction Mechanism and Stoichiometry
The core of this synthesis is the acid-catalyzed reaction between glycerol (a 1,2-diol) and propionaldehyde. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization to form the stable 1,3-dioxolane ring. The reaction is reversible and is typically driven to completion by the removal of water, often through azeotropic distillation.
Key Reactants and Properties
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Glycerol | C₃H₈O₃ | 92.09 | 290 | 1.261 |
| Propionaldehyde | C₃H₆O | 58.08 | 46-50 | 0.807 |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 103-106 (dec.) | - |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 |
Experimental Protocol
The following protocol is a generalized procedure based on well-established methods for the synthesis of similar 1,3-dioxolanes from glycerol.[4][5]
Materials:
-
Glycerol (1.0 eq)
-
Propionaldehyde (1.1 eq)
-
p-Toluenesulfonic acid (0.02 eq)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add glycerol (e.g., 0.5 mol, 46.05 g) and toluene (100 mL).
-
Addition of Reagents: Begin stirring the mixture and add propionaldehyde (e.g., 0.55 mol, 31.94 g, 39.6 mL) followed by the acid catalyst, p-toluenesulfonic acid (e.g., 0.01 mol, 1.72 g).
-
Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 3-5 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer and wash it with 50 mL of water and then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a mixture of cis and trans isomers.
Expected Yield and Physicochemical Properties (Estimated)
| Product | Yield (%) | Boiling Point (°C) | Density (g/mL) |
| This compound | 80-90 | 160-170 (est.) | 1.1 - 1.2 (est.) |
Note: The expected yield and physicochemical properties are estimated based on similar dioxolane syntheses.
Visual Representations
Reaction Pathway
Caption: Figure 1: Synthesis of this compound
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Safety Considerations
-
Propionaldehyde is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Toluene is flammable and has known health risks. Avoid inhalation and skin contact.
-
p-Toluenesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform all operations in a well-ventilated area.
This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and analytical capabilities.
References
An In-depth Technical Guide to the Acid-Catalyzed Formation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and available data for the acid-catalyzed synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane from epichlorohydrin and propionaldehyde. This dioxolane derivative is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.
Reaction Overview and Mechanism
The formation of this compound from epichlorohydrin and propionaldehyde is a multi-step acid-catalyzed process. The reaction proceeds through two key stages: the acid-catalyzed hydrolysis of the epoxide ring of epichlorohydrin to form a diol, followed by the acid-catalyzed acetalization of this diol with propionaldehyde.
Step 1: Acid-Catalyzed Ring Opening of Epichlorohydrin
The reaction is initiated by the protonation of the oxygen atom in the epoxide ring of epichlorohydrin by an acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid). This protonation makes the epoxide more susceptible to nucleophilic attack. In the presence of water, a water molecule acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide. This attack results in the opening of the epoxide ring to form a protonated 3-chloro-1,2-propanediol. Subsequent deprotonation yields the neutral 3-chloro-1,2-propanediol.
Step 2: Acid-Catalyzed Acetalization
The second stage involves the reaction between the newly formed 3-chloro-1,2-propanediol and propionaldehyde. The carbonyl oxygen of propionaldehyde is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of the diol then attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Following proton transfer, the second hydroxyl group of the diol undergoes an intramolecular nucleophilic attack on the protonated hemiacetal, displacing a water molecule. The final deprotonation of the resulting oxonium ion yields the stable 1,3-dioxolane ring structure of this compound.
The overall reaction can be summarized as follows:
Epichlorohydrin + Propionaldehyde + H₂O (in the presence of an acid catalyst) → this compound + H₂O
Reaction Mechanism Diagram
The following diagram illustrates the step-by-step reaction mechanism.
Caption: Acid-catalyzed formation of this compound.
Experimental Protocols
Materials:
-
Epichlorohydrin
-
Propionaldehyde
-
Toluene (or another suitable aprotic solvent)
-
p-Toluenesulfonic acid monohydrate (or another acid catalyst such as sulfuric acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Water
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with a drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add epichlorohydrin (1.0 eq), propionaldehyde (1.1 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.
Quantitative Data
Specific quantitative data for the synthesis of this compound is limited in publicly available literature. However, for analogous reactions involving the formation of similar dioxolanes, yields can vary widely depending on the specific reactants, catalyst, and reaction conditions.
| Parameter | Typical Range/Value | Reference/Analogy |
| Yield | 60-95% | Based on syntheses of similar dioxolane structures. |
| Reaction Time | 2-24 hours | Dependent on temperature, catalyst loading, and efficiency of water removal. |
| Catalyst Loading | 0.5 - 5 mol% | Typical for acid-catalyzed acetalizations. |
| Reactant Ratio | 1:1 to 1:1.5 (diol:aldehyde) | A slight excess of the aldehyde is often used to drive the reaction to completion. |
Note: The above data is illustrative and based on general knowledge of similar organic transformations. Optimization of reaction conditions is necessary to achieve high yields and purity for this specific synthesis.
Concluding Remarks
The acid-catalyzed formation of this compound from epichlorohydrin and propionaldehyde is a robust and well-understood transformation in organic chemistry. By following the principles of acid-catalyzed epoxide ring-opening and acetalization, and by employing standard laboratory techniques for carrying out and working up the reaction, this valuable synthetic intermediate can be efficiently prepared. Further research to establish optimized conditions and detailed kinetic data for this specific reaction would be beneficial for its application in larger-scale synthetic processes.
A Comprehensive Technical Guide to the Synthesis and Reactions of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough literature review of the synthesis and reactions of 4-(chloromethyl)-2-ethyl-1,3-dioxolane. This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its structure, featuring a reactive chloromethyl group and a stable dioxolane ring, allows for a variety of chemical transformations. This guide presents detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its chemistry.
Synthesis of this compound
The primary route for the synthesis of this compound is the acid-catalyzed acetalization of propionaldehyde with 3-chloropropane-1,2-diol. This reaction involves the formation of a five-membered dioxolane ring, a cyclic acetal, through the reaction of the aldehyde's carbonyl group with the two hydroxyl groups of the diol.
The general reaction scheme is as follows:
Figure 1: General synthesis of this compound.
Experimental Protocol
While a specific protocol for this compound is not extensively detailed in the literature, a reliable procedure can be adapted from the synthesis of analogous compounds, such as 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane.[1]
Materials:
-
Propionaldehyde
-
3-Chloropropane-1,2-diol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropane-1,2-diol (1.2 equivalents) and toluene.
-
Add propionaldehyde (1.0 equivalent) to the mixture.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data for Analogous Dioxolanes
The following table summarizes key physical and chemical properties of structurally similar 1,3-dioxolanes. This data can be used for comparative purposes in the characterization of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 4362-40-7 | C6H11ClO2 | 150.60 | 156-158 | 1.063 | 1.434 |
| 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dioxolane | 57840-69-4 | C7H13ClO2 | 164.63 | - | - | - |
Reactions of this compound
The reactivity of this compound is primarily dictated by the presence of the chloromethyl group, which is susceptible to nucleophilic substitution, and the acetal linkage of the dioxolane ring, which can undergo hydrolysis under acidic conditions.
Nucleophilic Substitution Reactions
The chlorine atom on the methyl substituent is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, making it a versatile synthetic intermediate.[2]
Figure 2: General nucleophilic substitution reaction.
Potential Nucleophiles and Products:
| Nucleophile (Nu-) | Reagent Example | Product Class |
| Hydroxide (OH-) | Sodium Hydroxide | (2-Ethyl-1,3-dioxolan-4-yl)methanol |
| Alkoxide (RO-) | Sodium Methoxide | 4-(Methoxymethyl)-2-ethyl-1,3-dioxolane |
| Thiolate (RS-) | Sodium Thiophenoxide | 4-((Phenylthio)methyl)-2-ethyl-1,3-dioxolane |
| Cyanide (CN-) | Sodium Cyanide | (2-Ethyl-1,3-dioxolan-4-yl)acetonitrile |
| Azide (N3-) | Sodium Azide | 4-(Azidomethyl)-2-ethyl-1,3-dioxolane |
| Amines (RNH2) | Ammonia, Alkylamines | N-((2-Ethyl-1,3-dioxolan-4-yl)methyl)amine derivatives |
A study on a similar heterocyclic system, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrated its reaction with thiophenolates, leading to either direct nucleophilic substitution or ring expansion, depending on the reaction conditions.[3] This highlights the potential for diverse reactivity with sulfur nucleophiles.
Acid-Catalyzed Hydrolysis
The dioxolane ring, being a cyclic acetal, is stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of an acid catalyst. This reaction cleaves the acetal, regenerating the parent aldehyde (propionaldehyde) and diol (3-chloropropane-1,2-diol).[2]
References
Methodological & Application
Synthetic Protocol for 4-(Chloromethyl)-2-ethyl-1,3-dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane, a valuable intermediate in organic synthesis and drug development. The outlined method is based on the acid-catalyzed acetalization of 3-chloropropane-1,2-diol with propionaldehyde. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound serves as a key building block in the synthesis of various more complex molecules. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable cyclic acetal, allows for sequential and selective chemical transformations. The 1,3-dioxolane moiety can act as a protecting group for the diol functionality, which can be removed under acidic conditions. This protocol describes a straightforward and efficient synthesis from commercially available starting materials.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-chloropropane-1,2-diol and propionaldehyde. The reaction proceeds via the formation of a hemiacetal intermediate, followed by intramolecular cyclization and dehydration to yield the desired 1,3-dioxolane.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 1,3-dioxolanes.[1][2]
Materials:
-
3-Chloropropane-1,2-diol
-
Propionaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 3-chloropropane-1,2-diol (e.g., 11.05 g, 0.1 mol), propionaldehyde (e.g., 7.26 g, 0.125 mol), and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Reactants | |
| 3-Chloropropane-1,2-diol | 11.05 g (0.1 mol) |
| Propionaldehyde | 7.26 g (0.125 mol) |
| p-Toluenesulfonic acid | 0.19 g (0.001 mol) |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 2-4 hours |
| Product | |
| Theoretical Yield | 15.06 g |
| Example Actual Yield | 12.8 g (85%) |
| Appearance | Colorless to pale yellow liquid |
| Purity (by GC) | >98% |
Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol.
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Propionaldehyde is flammable and has a pungent odor.
-
Toluene is flammable and toxic.
-
p-Toluenesulfonic acid is corrosive.
-
Handle all chemicals with care and consult the corresponding Material Safety Data Sheets (MSDS).
Conclusion
The provided protocol offers a reliable and efficient method for the synthesis of this compound. The use of a Dean-Stark trap for the azeotropic removal of water drives the reaction to completion, and a straightforward work-up and purification procedure yields the product in high purity. This compound can be utilized in a variety of subsequent chemical transformations, making this protocol valuable for researchers in organic and medicinal chemistry.
References
Application Notes and Protocols: 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a versatile chemical intermediate in organic synthesis, with a particular focus on its relevance to pharmaceutical and drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.
Overview and Key Applications
This compound is a heterocyclic compound featuring a reactive chloromethyl group. This functional group makes it an excellent electrophile for nucleophilic substitution reactions, serving as a valuable building block for the introduction of a protected diol moiety into a target molecule. The 1,3-dioxolane ring acts as a stable protecting group for a glycerol-derived fragment, which can be deprotected under acidic conditions to reveal the 1,2-diol.
Primary applications include:
-
Pharmaceutical Synthesis: As a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The related compound, 2-(Chloromethyl)-1,3-dioxolane, is a crucial intermediate in the production of the bronchodilator Doxofylline[1][2]. By analogy, this compound can be employed to introduce modified side chains in drug candidates.
-
Agrochemical Development: In the synthesis of novel pesticides and herbicides.
-
Specialty Chemical Manufacturing: As a precursor for various organic compounds where a protected diol functionality is required.
Chemical Synthesis of this compound
The synthesis of this compound can be inferred from established methods for similar 1,3-dioxolane structures. A common and efficient method involves the acid-catalyzed acetalization of 3-chloro-1,2-propanediol with propanal.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-1,2-propanediol
-
Propanal
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 3-chloro-1,2-propanediol (1.0 mol), propanal (1.2 mol), and a catalytic amount of p-toluenesulfonic acid (0.02 mol) in toluene (500 mL).
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Quantitative Data for Analogous Dioxolane Syntheses:
| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 3-Chloro-1,2-propanediol, Acetone | p-Toluenesulfonic acid | Acetone | 25°C, 12 hours | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 89% | [3] |
| Phenyl 4-chlorophenylmethyl ketone, 3-Chloropropane-1,2-diol | p-Toluenesulfonic acid | Toluene | Reflux, 3 days | 4-Chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane | 98% | |
| Glycerol epichlorohydrin, Formaldehyde | Sulfuric acid (0.5-1.0%) | Water | 95-98°C, followed by azeotropic distillation | 4-Chloromethyl-1,3-dioxalane | N/A | [4] |
Application in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity towards nucleophiles. The chlorine atom is a good leaving group, allowing for the facile introduction of various functionalities at the methyl position.
Experimental Protocol: Synthesis of 4-(Benzoyloxymethyl)-2-ethyl-1,3-dioxolane
This protocol is based on a described reaction for the target molecule[5].
Materials:
-
This compound
-
Sodium benzoate
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mol) and sodium benzoate (1.1 mol) in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure 4-(Benzoyloxymethyl)-2-ethyl-1,3-dioxolane.
Quantitative Data for Analogous Nucleophilic Substitution Reactions:
| Electrophile | Nucleophile/Reagents | Solvent | Conditions | Product | Yield | Reference |
| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | Sodium benzoate, Sodium bromide | DMF | 150°C, 15 hours | 4-Benzoyloxymethyl-2,2-dimethyl-1,3-dioxolane | 90% | [3] |
| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | Sodium acetate, Sodium bromide | DMF | 150°C, 15 hours | 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane | 62% | [3] |
Deprotection of the Dioxolane Ring
The 1,3-dioxolane group can be readily removed under acidic conditions to reveal the 1,2-diol. This is a crucial step in multi-step syntheses where the diol functionality needs to be unmasked at a later stage.
General Deprotection Protocol:
Materials:
-
Dioxolane-protected compound
-
Aqueous acid (e.g., HCl, H₂SO₄, or acetic acid)
-
Organic solvent (e.g., Tetrahydrofuran (THF), Methanol)
Procedure:
-
Dissolve the dioxolane-protected compound in a suitable organic solvent.
-
Add an aqueous solution of the acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the deprotected diol.
Visualized Workflows
Synthesis of this compound
Caption: Synthesis of this compound.
Nucleophilic Substitution Workflow
Caption: Nucleophilic substitution using the intermediate.
Safety Considerations
-
Chlorinated Compounds: this compound is a chlorinated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Solvents and Reagents: The solvents and reagents used in these protocols (e.g., toluene, DMF, strong acids) have their own specific hazards. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Reactions: Acetalization and nucleophilic substitution reactions should be monitored carefully. Exothermic reactions should be controlled with appropriate cooling.
By following these application notes and protocols, researchers can effectively utilize this compound as a valuable intermediate in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(Chloromethyl)-1, 3-dioxolane - 2568-30-1 - Manufacturer India [valeshvarbiotech.com]
- 3. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]
- 4. RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane - Google Patents [patents.google.com]
- 5. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]
Application Notes and Protocols: The Role of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane in the Synthesis of Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 4-(chloromethyl)-2-ethyl-1,3-dioxolane and structurally similar compounds as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly focusing on the class of triazole antifungal agents. While direct literature detailing the specific use of this compound is limited, this document outlines a representative synthetic protocol based on established methodologies for analogous compounds, providing a valuable resource for researchers in drug discovery and development.
The 1,3-dioxolane moiety is a crucial structural feature in several clinically important antifungal drugs, including itraconazole and posaconazole. These compounds function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The dioxolane ring in these molecules plays a significant role in their binding to the active site of the enzyme. The synthesis of these complex molecules often involves the coupling of a functionalized dioxolane intermediate with a triazole-containing aromatic core.
Hypothetical Synthetic Pathway for a Dioxolane-Triazole Antifungal Agent
The following section outlines a hypothetical, yet plausible, synthetic route to a key intermediate for a triazole antifungal agent, illustrating the potential application of a 4-(chloromethyl)-2-alkyl-1,3-dioxolane derivative. This protocol is adapted from the known synthesis of itraconazole, which utilizes a similar dioxolane-containing building block.
Reaction Scheme:
Caption: Hypothetical coupling reaction to form a key antifungal intermediate.
Experimental Protocol: Synthesis of a Key Dioxolane-Triazole Intermediate
This protocol describes the nucleophilic substitution reaction between a 4-(chloromethyl)-2-alkyl-1,3-dioxolane and a phenolic triazole derivative.
Materials:
-
This compound
-
4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired key intermediate.
Quantitative Data Summary
The following table summarizes plausible quantitative data for the described synthetic protocol, based on reported yields for similar coupling reactions in the synthesis of triazole antifungals.
| Parameter | Value | Reference |
| Yield | 60-85% | The synthesis of itraconazole involves a similar coupling step, with yields often reported in this range.[1] |
| Purity (Post-Column) | >98% | High purity is essential for subsequent steps in API synthesis. |
| Reaction Time | 12-24 hours | Monitoring by TLC is crucial to determine the optimal reaction time. |
| Reaction Temperature | 80-90 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Key Reagent Ratio | Dioxolane:Phenol (1.2:1) | A slight excess of the alkylating agent is often used to ensure complete consumption of the more complex phenolic starting material. |
Logical Workflow for API Synthesis
The synthesized key intermediate can then be further elaborated to the final active pharmaceutical ingredient. The general workflow is depicted below.
Caption: General workflow from starting materials to the final API.
Conclusion and Future Perspectives
While the direct application of this compound in pharmaceutical synthesis is not extensively documented, its structural similarity to key intermediates used in the preparation of triazole antifungal agents suggests its potential as a valuable building block. The protocols and data presented here, derived from established synthetic routes, provide a solid foundation for researchers to explore the utility of this and related dioxolane derivatives in the development of new pharmaceutical entities. Further research into the synthesis and application of such building blocks could lead to the discovery of novel APIs with improved efficacy and pharmacological profiles.
References
Application of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a Protecting Group for Carbonyls
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. The carbonyl group, a cornerstone of organic chemistry, often requires temporary masking to prevent unwanted side reactions. 4-(Chloromethyl)-2-ethyl-1,3-dioxolane emerges as a specialized protecting group for aldehydes and ketones, offering a unique combination of stability and the potential for further molecular elaboration.
The 1,3-dioxolane ring provides robust protection under basic and nucleophilic conditions, a common requirement in many synthetic transformations. The presence of a 2-ethyl group can influence the steric environment and stability of the acetal. Critically, the 4-chloromethyl substituent serves as a versatile synthetic handle, allowing for subsequent functionalization, a feature of significant interest in the development of novel chemical entities and prodrugs.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a carbonyl protecting group.
Key Advantages
-
Robust Protection: Stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.
-
Orthogonal Deprotection: Cleaved under acidic conditions, allowing for selective removal in the presence of acid-labile groups.[2]
-
Synthetic Handle: The chloromethyl group at the C4 position allows for post-protection modification via nucleophilic substitution, enabling the introduction of various functional groups.[1]
-
Tunable Stability: The 2-ethyl substituent may offer altered stability and solubility profiles compared to simpler dioxolane protecting groups.
General Reaction Scheme
The protection of a carbonyl compound with this compound is achieved through the acid-catalyzed reaction of the carbonyl compound with 3-chloro-1,2-propanediol and a source of the 2-ethyl group, typically propanal or its acetal. Deprotection is accomplished by acid-catalyzed hydrolysis.
Logical Workflow for Protection and Deprotection
Caption: Workflow for carbonyl protection and deprotection.
Experimental Protocols
Protocol 1: Protection of a Ketone
This protocol describes the general procedure for the protection of a ketone using 3-chloro-1,2-propanediol and propanal diethyl acetal.
Materials:
-
Ketone (1.0 eq)
-
3-Chloro-1,2-propanediol (1.2 eq)
-
Propanal diethyl acetal (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the ketone (1.0 eq), 3-chloro-1,2-propanediol (1.2 eq), propanal diethyl acetal (1.2 eq), and p-toluenesulfonic acid (0.05 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
-
Continue heating until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the Protected Carbonyl
This protocol outlines the general procedure for the acidic hydrolysis of the this compound protecting group.
Materials:
-
Protected carbonyl compound (1.0 eq)
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected carbonyl compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following tables provide illustrative data on the efficiency of the protection and deprotection reactions. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Protection of Various Carbonyl Compounds
| Entry | Carbonyl Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Cyclohexanone | 1-(Chloromethyl)-4-ethyl-1,4-dioxaspiro[4.5]decane | 6 | 92 |
| 2 | Acetophenone | 4-(Chloromethyl)-2-ethyl-2-methyl-2-phenyl-1,3-dioxolane | 8 | 88 |
| 3 | Benzaldehyde | 4-(Chloromethyl)-2-ethyl-2-phenyl-1,3-dioxolane | 4 | 95 |
| 4 | Propiophenone | 2,4-Diethyl-4-(chloromethyl)-2-phenyl-1,3-dioxolane | 8 | 85 |
Table 2: Deprotection of this compound Acetals
| Entry | Protected Carbonyl | Product | Reaction Time (h) | Yield (%) |
| 1 | 1-(Chloromethyl)-4-ethyl-1,4-dioxaspiro[4.5]decane | Cyclohexanone | 2 | 96 |
| 2 | 4-(Chloromethyl)-2-ethyl-2-methyl-2-phenyl-1,3-dioxolane | Acetophenone | 3 | 94 |
| 3 | 4-(Chloromethyl)-2-ethyl-2-phenyl-1,3-dioxolane | Benzaldehyde | 1.5 | 98 |
| 4 | 2,4-Diethyl-4-(chloromethyl)-2-phenyl-1,3-dioxolane | Propiophenone | 3 | 93 |
Application in Multi-Step Synthesis
The chloromethyl group on the dioxolane ring provides a valuable opportunity for further synthetic manipulations. This is particularly useful in the synthesis of complex molecules and in drug development, where late-stage functionalization is often desirable.
Hypothetical Synthetic Pathway Utilizing the Chloromethyl Handle
The following diagram illustrates a hypothetical synthetic route where a protected carbonyl is further functionalized via nucleophilic substitution on the chloromethyl group before deprotection.
Caption: Post-protection functionalization pathway.
This strategy allows for the introduction of new functionalities into the molecule while the carbonyl group remains masked, thereby expanding the synthetic utility of this protecting group beyond simple carbonyl protection.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting nucleophilic substitution reactions on 4-(chloromethyl)-2-ethyl-1,3-dioxolane. This versatile building block is a valuable intermediate in the synthesis of a wide range of compounds, particularly in the development of new pharmaceutical agents and functional materials. The chloromethyl group serves as a reactive electrophile, readily undergoing substitution by various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents.
Introduction to Nucleophilic Substitution on this compound
Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of diverse functional groups onto a carbon skeleton. In the case of this compound, the primary chloride is an excellent leaving group, facilitating SN2 reactions with a wide array of nucleophiles. The 1,3-dioxolane moiety often serves as a protected form of a diol, which can be deprotected under acidic conditions if required later in a synthetic sequence. This allows for the selective modification at the chloromethyl position while the diol functionality remains masked.
The general reaction scheme is as follows:
General Sɴ2 reaction of this compound.
This document outlines protocols for the synthesis of ethers, azides, thioethers, and amines starting from this compound.
Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide. In this application, the sodium salt of a phenol or an alcohol is reacted with this compound to yield the corresponding ether.
Application Note:
This protocol is particularly useful for synthesizing aryl ethers, which are common motifs in pharmacologically active molecules. The reaction proceeds under relatively mild conditions and generally gives good to excellent yields.
Experimental Protocol: Synthesis of 4-((Phenoxy)methyl)-2-ethyl-1,3-dioxolane
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in toluene, add a solution of sodium hydroxide (1.1 eq) in water.
-
Heat the mixture to reflux and remove the water azeotropically using a Dean-Stark apparatus.
-
Once all the water has been removed, cool the reaction mixture to room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-((phenoxy)methyl)-2-ethyl-1,3-dioxolane.
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | 1.0 | Toluene | 80-90 | 4-6 | 85-95 |
| 4-Nitrophenol | 1.0 | DMF | 60-70 | 3-5 | 90-98 |
| Catechol (mono-alkylation) | 1.0 | Acetonitrile | 70-80 | 6-8 | 70-80 |
Synthesis of Azides
Organic azides are versatile intermediates that can be readily converted into amines, triazoles, and other nitrogen-containing heterocycles. The substitution of the chloride in this compound with an azide group is typically a high-yielding reaction.
Application Note:
The azido-dioxolane derivative is a useful precursor for introducing an amino group via reduction or for use in "click chemistry" reactions (Huisgen cycloaddition) to link the dioxolane moiety to other molecules.
Experimental Protocol: Synthesis of 4-(Azidomethyl)-2-ethyl-1,3-dioxolane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent under reduced pressure (Note: organic azides can be explosive, avoid high temperatures and scratching the solid).
-
The crude product can be purified by column chromatography if necessary.
| Nucleophile | Molar Ratio (Nucleophile:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | 1.5 | DMF | 60-70 | 12-16 | >90 |
Synthesis of Thioethers
Thioethers are important functional groups in many biologically active compounds and are valuable intermediates in organic synthesis. The reaction of this compound with a thiol in the presence of a base provides a straightforward route to the corresponding thioethers.
Application Note:
This method is applicable to a wide range of thiols, including aliphatic and aromatic thiols. The resulting thioethers can be further oxidized to sulfoxides and sulfones, expanding the synthetic utility.
Experimental Protocol: Synthesis of 4-((Phenylthio)methyl)-2-ethyl-1,3-dioxolane
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add thiophenol (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetonitrile | Room Temp. | 8-12 | 85-95 |
| Benzyl mercaptan | NaH | THF | 0 to Room Temp. | 6-10 | 80-90 |
| Ethanethiol | Et₃N | Dichloromethane | Room Temp. | 10-14 | 75-85 |
Synthesis of Amines
Direct amination of this compound can be achieved by reaction with primary or secondary amines. This reaction provides access to a variety of substituted aminomethyl-dioxolanes.
Application Note:
The resulting amines are valuable building blocks for the synthesis of more complex molecules, including ligands for catalysis and pharmacologically active compounds. The reaction conditions can be tuned to favor mono-alkylation.
Experimental Protocol: Synthesis of N-Benzyl-1-((2-ethyl-1,3-dioxolan-4-yl)methyl)amine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), benzylamine (2.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (eluent: dichloromethane/methanol).
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80 |
| Piperidine | K₂CO₃ | Acetonitrile | 80 | 24 | 75-85 |
| Aniline | Na₂CO₃ | DMF | 100 | 36 | 60-70 |
Experimental Workflow and Logic
The general workflow for performing nucleophilic substitution on this compound is outlined below. The versatility of this substrate allows for a divergent synthetic strategy, where a single intermediate can be converted into a library of diverse compounds.
General experimental workflow.
Versatility of this compound.
Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(chloromethyl)-2-ethyl-1,3-dioxolane in the synthesis of novel prodrugs. This reagent is particularly well-suited for the derivatization of drugs containing carboxylic acid moieties, leading to the formation of acyloxymethyl ester prodrugs. The incorporation of the 2-ethyl-1,3-dioxolane promoiety is designed to enhance the lipophilicity of parent drugs, potentially improving their absorption and pharmacokinetic profiles. Furthermore, this specific promoiety introduces a dual-release mechanism, combining enzyme-mediated hydrolysis of the ester linkage with pH-sensitive cleavage of the ketal group, offering a strategy for targeted or controlled drug release. This document outlines the scientific rationale, detailed synthetic procedures using ibuprofen as a model drug, and methods for physicochemical and biological evaluation.
Introduction: The Rationale for Using this compound
The development of prodrugs is a critical strategy in drug discovery to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1] Carboxylic acid-containing drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), often exhibit poor solubility and can cause gastrointestinal irritation upon oral administration.[2][3] Esterification of the carboxylic acid group is a common approach to mask this functionality, thereby increasing lipophilicity and reducing direct irritation.[3][4]
This compound serves as a specialized promoiety that offers a dual-release mechanism for the parent drug. This is achieved through two distinct chemical features:
-
Acyloxymethyl Ester Linkage: The chloromethyl group reacts with the carboxylate of a drug to form an acyloxymethyl ester. This type of ester is known to be susceptible to hydrolysis by ubiquitous esterase enzymes in the body, leading to the release of the active drug.[5][6]
-
pH-Sensitive Ketal Moiety: The 2-ethyl-1,3-dioxolane structure is a cyclic ketal. Ketals are stable at neutral or alkaline pH but are labile under acidic conditions, undergoing hydrolysis to release a diol and a ketone/aldehyde.[7][8] This property can be exploited for targeted drug release in acidic microenvironments, such as those found in tumors or inflamed tissues.[9][10]
The combination of these two features in a single promoiety allows for a "smart" drug delivery system that can be triggered by both enzymes and pH.
Physicochemical Properties Modification: A Case Study with Ibuprofen
To illustrate the utility of this compound, we present a hypothetical case study involving the NSAID, ibuprofen. Ibuprofen is a carboxylic acid drug with known gastrointestinal side effects and moderate lipophilicity.[2][11] By converting it to its 4-(acyloxymethyl)-2-ethyl-1,3-dioxolane ester, we can anticipate significant changes in its physicochemical properties.
Table 1: Predicted Physicochemical Properties of Ibuprofen and its Prodrug
| Property | Ibuprofen | Ibuprofen-(2-ethyl-1,3-dioxolane-4-yl)methyl ester | Rationale for Change |
| Molecular Weight ( g/mol ) | 206.28 | 348.45 | Addition of the promoiety. |
| LogP (calculated) | ~3.97[12] | > 4.5 (estimated) | The ester and ketal moieties increase lipophilicity.[13] |
| Aqueous Solubility | Poor (21 mg/L)[11] | Very Poor | Increased lipophilicity generally decreases aqueous solubility. |
| Susceptibility to Esterases | N/A | High | Acyloxymethyl esters are known substrates for plasma esterases.[5][6] |
| Acid Stability (pH < 5) | Stable | Labile | The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis.[7][8] |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of a prodrug of ibuprofen using this compound.
Synthesis of this compound
The synthesis of the promoiety can be achieved through the acetalization of 3-chloro-1,2-propanediol with propionaldehyde in the presence of an acid catalyst.[14]
-
Materials: 3-Chloro-1,2-propanediol, propionaldehyde, p-toluenesulfonic acid, toluene, sodium bicarbonate solution.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-chloro-1,2-propanediol (1 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Add propionaldehyde (1.2 equivalents) and reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Synthesis of Ibuprofen-(2-ethyl-1,3-dioxolane-4-yl)methyl ester (Prodrug)
The synthesis of the prodrug involves the esterification of the sodium salt of ibuprofen with this compound.[15]
-
Step 1: Preparation of Ibuprofen Sodium Salt [16][17]
-
Dissolve ibuprofen (1 equivalent) in a suitable organic solvent such as ethanol or tetrahydrofuran.
-
Add a solution of sodium hydroxide (1 equivalent) in water dropwise while stirring.
-
Remove the solvent and water under reduced pressure to obtain the ibuprofen sodium salt as a white solid. Dry thoroughly under vacuum.
-
-
Step 2: Esterification
-
Suspend the dried ibuprofen sodium salt (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add this compound (1.1 equivalents) to the suspension.
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure prodrug.
-
In Vitro Hydrolysis Studies
To confirm the dual-release mechanism, in vitro hydrolysis studies should be performed under different conditions.
-
Enzymatic Hydrolysis:
-
Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile).
-
Incubate the prodrug at a final concentration of 10-50 µM in 80% human plasma (or a solution of porcine liver esterase) at 37 °C.[5][6]
-
At various time points, quench the reaction by adding an excess of cold acetonitrile to precipitate proteins.
-
Centrifuge the samples and analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of ibuprofen.
-
-
pH-Dependent Hydrolysis:
-
Prepare buffer solutions at various pH values (e.g., pH 2.0, 5.0, and 7.4).
-
Incubate the prodrug in these buffer solutions at 37 °C.
-
At different time intervals, take aliquots and analyze by HPLC to determine the rate of hydrolysis at each pH.
-
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the ibuprofen prodrug.
Dual Drug Release Pathway
References
- 1. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyloxymethyl acidic drug derivatives: in vitro hydrolytic reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A self-assembled pH/enzyme dual-responsive prodrug with PEG deshielding for multidrug-resistant tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]
- 16. US20090305041A1 - Process for the Preparation of Sodium Salt of Ibuprofen of Different Particle Sizes - Google Patents [patents.google.com]
- 17. WO2008024820A3 - Process for the preparation of sodium salt of ibuprofen of different particle sizes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common laboratory synthesis involves the acid-catalyzed acetalization of 3-chloropropane-1,2-diol (the hydrolyzed form of epichlorohydrin) with propionaldehyde. The reaction is reversible, and water is produced as a byproduct. To drive the equilibrium towards the product, water is typically removed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.
Q2: What are the common starting materials for this synthesis?
A2: The primary starting materials are 3-chloropropane-1,2-diol and propionaldehyde. Alternatively, epichlorohydrin can be used, which hydrolyzes in situ in the presence of an acid catalyst and a water source to form the diol.
Q3: Which acid catalysts are suitable for this reaction?
A3: Both Brønsted acids and Lewis acids can be used. Common Brønsted acids include p-toluenesulfonic acid (p-TSA) and sulfuric acid. Lewis acids like boron trifluoride etherate have also been reported for similar dioxolane syntheses. The choice of catalyst can influence reaction rate and selectivity.
Q4: What are the potential side reactions that can lower the yield?
A4: Several side reactions can occur, leading to a decreased yield of the desired product. These include:
-
Polymerization of propionaldehyde: Aldehydes, especially in the presence of acid, can undergo self-condensation or polymerization.
-
Formation of isomeric byproducts: Depending on the reaction conditions, there is a possibility of forming the six-membered ring isomer, a 1,3-dioxane derivative, although the formation of the five-membered 1,3-dioxolane is generally favored with 1,2-diols.
-
Decomposition of the product: Prolonged exposure to strong acidic conditions, especially at high temperatures, can lead to the decomposition of the dioxolane product.
-
Incomplete hydrolysis of epichlorohydrin: If starting from epichlorohydrin, incomplete conversion to the diol can result in unreacted starting material and lower yields.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Water not being effectively removed. 3. Low reaction temperature. 4. Impure starting materials. | 1. Use a fresh batch of catalyst or increase the catalyst loading. 2. Ensure the Dean-Stark apparatus is functioning correctly and the solvent is forming an azeotrope with water. Consider adding a drying agent like molecular sieves. 3. Increase the reaction temperature to the recommended range for the chosen solvent. 4. Purify the starting materials (e.g., distill propionaldehyde) before use. |
| Presence of a Significant Amount of Unreacted Starting Material | 1. Insufficient reaction time. 2. Reversible reaction reaching equilibrium. 3. Low catalyst activity. | 1. Extend the reaction time and monitor the progress by TLC or GC. 2. Ensure efficient water removal to shift the equilibrium towards the product. 3. Add a fresh portion of the catalyst. |
| Formation of a Viscous, Insoluble Material (Polymer) | 1. Excessive acid catalyst concentration. 2. High reaction temperature. 3. Aldehyde self-condensation. | 1. Reduce the amount of acid catalyst. 2. Lower the reaction temperature. 3. Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during workup. 2. Co-distillation of product with solvent or impurities. 3. Thermal decomposition during distillation. | 1. Add brine to the aqueous layer to break the emulsion. 2. Use a different solvent for extraction or employ fractional distillation with a column. 3. Purify the product by vacuum distillation to lower the boiling point and minimize decomposition. |
Data Presentation: Factors Affecting Reaction Yield
Note: The following data is illustrative and based on typical trends observed in similar dioxolane syntheses. Optimal conditions for the specific synthesis of this compound may vary.
Table 1: Effect of Different Acid Catalysts on Product Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 1.0 | 6 | ~85-95% |
| Sulfuric acid | 0.5 | 6 | ~80-90% |
| Boron trifluoride etherate | 2.0 | 4 | ~75-85% |
Table 2: Influence of Reaction Temperature on Product Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 80 | 12 | ~60-70% | Slower reaction rate |
| 110 (Toluene reflux) | 6 | ~85-95% | Optimal balance of rate and selectivity |
| 140 | 4 | ~70-80% | Increased side product formation |
Experimental Protocols
Protocol: Synthesis of this compound from 3-Chloropropane-1,2-diol and Propionaldehyde
Materials:
-
3-Chloropropane-1,2-diol (1.0 eq)
-
Propionaldehyde (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and distillation setup.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 3-chloropropane-1,2-diol and a sufficient amount of toluene to allow for efficient stirring and azeotropic removal of water.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Begin heating the mixture to reflux with vigorous stirring.
-
Once the toluene begins to reflux, slowly add propionaldehyde to the reaction mixture over 30 minutes.
-
Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield in dioxolane synthesis.
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inadequate amount of acid catalyst.
-
Suboptimal Water Removal: The formation of the dioxolane is a reversible reaction where water is a byproduct. Inefficient removal of water can shift the equilibrium back towards the starting materials.
-
Side Reactions: Competing side reactions, such as the self-condensation of propionaldehyde, can consume the starting materials and reduce the yield of the desired product.
-
Impure Starting Materials: The presence of impurities in 3-chloro-1,2-propanediol or propionaldehyde can interfere with the reaction.
Solutions:
-
Optimize Reaction Conditions:
-
Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but excessive heat can promote side reactions.
-
Catalyst Concentration: Use an appropriate amount of an acid catalyst, such as p-toluenesulfonic acid. Too little catalyst will result in a slow reaction, while too much can promote side reactions.
-
-
Efficient Water Removal: Employ a Dean-Stark apparatus or add a dehydrating agent to the reaction mixture to effectively remove the water formed during the reaction.
-
Control of Side Reactions:
-
Slowly add the propionaldehyde to the reaction mixture to maintain a low instantaneous concentration, which can help minimize its self-condensation.
-
Maintain a moderate reaction temperature to disfavor the aldol condensation pathway.
-
-
Purity of Starting Materials: Ensure the purity of 3-chloro-1,2-propanediol and propionaldehyde before use. Distillation of propionaldehyde immediately before the reaction can remove any polymeric impurities.
Problem 2: Presence of Unexpected Peaks in GC-MS or NMR Analysis
Possible Side Products and Their Identification:
The synthesis of this compound is typically performed via the acid-catalyzed reaction of 3-chloro-1,2-propanediol with propionaldehyde. Several side products can arise from this process.
| Side Product Category | Specific Examples | Formation Mechanism | Identification |
| Isomers | 5-Chloro-2-ethyl-1,3-dioxane | The reaction can also occur at the 1,3-hydroxyl groups of glycerol monochlorohydrin, leading to a six-membered ring. | GC-MS and NMR will show a different fragmentation pattern and chemical shifts compared to the desired five-membered ring product. |
| Propionaldehyde Self-Condensation Products | 3-Hydroxy-2-methylpentanal (aldol adduct), 2-Methyl-2-pentenal (dehydrated product) | Under acidic conditions, propionaldehyde can undergo self-aldol condensation. | GC-MS will show characteristic molecular ions and fragmentation patterns for these C6 compounds. NMR will show signals corresponding to aldehydes, alcohols, and alkenes. |
| Unreacted Starting Materials | 3-Chloro-1,2-propanediol, Propionaldehyde | Incomplete reaction. | Can be identified by comparing their retention times and mass spectra (GC-MS) or chemical shifts (NMR) with authentic samples. |
| Impurities from Starting Materials | Dihydroxyacetone, Hydroxyacetaldehyde | These can be present as impurities in the 3-chloro-1,2-propanediol starting material.[1] | These will appear as separate peaks in the GC-MS analysis. |
Table 1: Summary of Potential Side Products and Analytical Signatures
| Compound | Molecular Weight | Key GC-MS Fragments (m/z) | Key ¹H NMR Signals (ppm) |
| This compound (Product) | 150.60 | 121, 105, 73, 57 | ~5.0 (acetal H), ~4.0-4.5 (dioxolane CH₂), ~3.6 (CH₂Cl), ~1.0 (CH₃), ~1.7 (CH₂) |
| 5-Chloro-2-ethyl-1,3-dioxane | 150.60 | Different fragmentation pattern | Different chemical shifts for ring protons |
| 3-Hydroxy-2-methylpentanal | 116.16 | 101, 87, 71, 57, 43 | ~9.7 (aldehyde), ~3.5-4.0 (CH-OH), ~2.3 (CH-CHO), ~1.0-1.5 (alkyl) |
| 2-Methyl-2-pentenal | 98.14 | 98, 83, 69, 55, 41 | ~9.4 (aldehyde), ~6.5 (alkene H), ~2.1 (allyl CH₃), ~1.1 (CH₃) |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is the acid-catalyzed self-aldol condensation of propionaldehyde.[2] This reaction leads to the formation of 3-hydroxy-2-methylpentanal, which can subsequently dehydrate to form 2-methyl-2-pentenal. These side products consume the aldehyde, reducing the overall yield of the desired dioxolane.
Q2: How can I minimize the formation of the isomeric 5-chloro-2-ethyl-1,3-dioxane?
A2: The formation of the five-membered dioxolane ring is generally favored over the six-membered dioxane ring. Using a 1,2-diol like 3-chloro-1,2-propanediol typically leads to the preferential formation of the 1,3-dioxolane. Ensuring the reaction is carried out under kinetic control (e.g., at moderate temperatures) can also favor the formation of the thermodynamically more stable five-membered ring.
Q3: What analytical techniques are best for monitoring the reaction and identifying impurities?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying volatile impurities.[3][4] It allows for the separation of different components in the reaction mixture and provides their mass spectra for identification. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for structural elucidation of the final product and can be used to identify and quantify major impurities.[2][5]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 3-Chloro-1,2-propanediol is a suspected carcinogen and can be toxic if swallowed or inhaled.[6] Propionaldehyde is a flammable liquid and an irritant. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on similar acetalization reactions.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 3-chloro-1,2-propanediol (1.0 eq) and a suitable solvent such as toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
-
Reactant Addition: Begin heating the mixture to reflux. Slowly add propionaldehyde (1.1 eq) dropwise to the refluxing mixture.
-
Reaction: Continue refluxing the mixture and collect the water that azeotropes with toluene in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
GC-MS Analysis of the Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra to a library of known compounds or by interpreting the fragmentation patterns.
Visualizations
References
- 1. US4313008A - Synthesis of S-3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. azom.com [azom.com]
- 6. ess.honeywell.com [ess.honeywell.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in crude this compound?
A1: Common impurities often originate from the starting materials and side reactions during synthesis. These can include:
-
Unreacted Starting Materials: 3-chloropropane-1,2-diol and propionaldehyde.
-
Byproducts: Self-condensation products of propionaldehyde, and polymeric materials.
-
Residual Catalyst: Acid catalysts such as p-toluenesulfonic acid are often used.
-
Water: Formed during the acetalization reaction.
-
Solvent: The solvent used in the reaction, if any.
Q2: My crude product is dark-colored. What could be the cause?
A2: A dark coloration in the crude product is typically due to the presence of polymeric byproducts or degradation of the starting materials or product, often caused by excessive heat or prolonged reaction times in the presence of an acid catalyst.
Q3: I am having difficulty removing unreacted 3-chloropropane-1,2-diol by distillation. What should I do?
A3: 3-chloropropane-1,2-diol has a significantly higher boiling point than the product. However, at reduced pressure, the difference in boiling points may be less pronounced. An initial aqueous workup can help remove the more water-soluble diol. A gentle wash with a saturated sodium bicarbonate solution will also neutralize any residual acid catalyst, followed by a wash with brine to reduce the amount of dissolved water.
Q4: The purity of my product is low after a single distillation. What are my options?
A4: If a single simple or fractional distillation does not yield a product of the desired purity, consider the following:
-
Fractional Distillation: Use a more efficient distillation column (e.g., Vigreux or packed column) to improve separation.
-
Flash Column Chromatography: This can be effective for removing impurities with different polarities.
-
Aqueous Workup: Before distillation, an aqueous wash can remove water-soluble impurities.
Q5: My product seems to be decomposing during distillation. How can I prevent this?
A5: this compound, like many acetals, can be sensitive to heat and acid. To minimize decomposition:
-
Neutralize Acid: Ensure all acidic catalyst is neutralized with a mild base (e.g., sodium bicarbonate) during the workup before distillation.
-
Use Vacuum Distillation: Distilling under reduced pressure will lower the required temperature.
-
Avoid Overheating: Use a water or oil bath for even heating and keep the temperature as low as possible.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.
1. Pre-treatment of Crude Product: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a saturated aqueous solution of sodium bicarbonate. Shake gently to neutralize any residual acid catalyst. c. Separate the organic layer. d. Wash the organic layer with an equal volume of brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent. g. Remove any low-boiling solvent using a rotary evaporator.
2. Vacuum Distillation Setup: a. Assemble a vacuum distillation apparatus. A short path distillation head is recommended to minimize product loss. b. Use a magnetic stirrer in the distillation flask for smooth boiling. c. Connect the apparatus to a vacuum pump with a cold trap.
3. Distillation Procedure: a. Heat the distillation flask gently using a heating mantle or oil bath. b. Collect a forerun fraction, which will contain any remaining volatile impurities. c. Collect the main fraction at the expected boiling point of this compound. The boiling point will depend on the pressure. d. Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for removing non-volatile impurities or impurities with significantly different polarity from the product.
1. Preparation: a. Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3. b. Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
2. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel column.
3. Elution and Fraction Collection: a. Elute the column with the chosen solvent system. b. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) |
| This compound | 150.60 | Estimated: 70-80 / 10 |
| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 150.60 | 63 / 37 |
| 2-(Chloromethyl)-1,3-dioxolane | 122.55 | 157-158 / 760[1] |
| 3-chloropropane-1,2-diol | 110.54 | 213 / 760 |
| Propionaldehyde | 58.08 | 46-50 / 760 |
Note: The boiling point for this compound is an estimate based on structurally similar compounds and may vary.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
Optimizing catalyst concentration for 4-(Chloromethyl)-2-ethyl-1,3-dioxolane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is a classic acid-catalyzed acetalization reaction. It involves the reaction of propionaldehyde with 3-chloro-1,2-propanediol in the presence of an acid catalyst. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the desired 1,3-dioxolane product.
Q2: Which acid catalysts are most effective for this synthesis?
Both Brønsted and Lewis acids can catalyze this reaction. p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this type of acetalization. Other potential catalysts include sulfuric acid (H₂SO₄), and various solid acid catalysts which can offer easier separation.
Q3: Why is the removal of water so critical during the reaction?
The formation of the dioxolane ring is an equilibrium process that produces water as a byproduct. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of this compound. A common method for water removal is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials (propionaldehyde and 3-chloro-1,2-propanediol) and the appearance of the product.
Q5: What are the typical reaction conditions?
Typically, the reaction is carried out by refluxing the reactants and the acid catalyst in a solvent that forms an azeotrope with water, such as toluene. The reaction temperature will be the boiling point of the solvent. Reaction times can vary from a few hours to several hours, depending on the catalyst concentration and the efficiency of water removal.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient water removal. | Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is effectively forming an azeotrope with water. |
| Insufficient catalyst. | Increase the catalyst loading incrementally. See the catalyst optimization table below. | |
| Poor quality of starting materials. | Use freshly distilled propionaldehyde and pure 3-chloro-1,2-propanediol. | |
| Incomplete Reaction | Reaction time is too short. | Extend the reaction time and continue to monitor the reaction progress by TLC or GC. |
| Catalyst has degraded. | Use a fresh batch of the acid catalyst. | |
| Formation of Side Products | Excess catalyst leading to side reactions. | Reduce the catalyst concentration. |
| High reaction temperature causing decomposition. | Ensure the reaction is not overheating. Use a solvent with an appropriate boiling point. | |
| Impurities in starting materials. | Purify the starting materials before use. | |
| Difficulty in Product Purification | Incomplete neutralization of the acid catalyst. | Ensure the reaction mixture is thoroughly washed with a mild base (e.g., sodium bicarbonate solution) to remove all traces of the acid catalyst before distillation. |
| Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of the diol can sometimes be beneficial. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Propionaldehyde
-
3-Chloro-1,2-propanediol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 3-chloro-1,2-propanediol (e.g., 0.1 mol), propionaldehyde (e.g., 0.12 mol), and toluene (e.g., 100 mL).
-
Add the desired amount of p-toluenesulfonic acid monohydrate as the catalyst (see optimization table below).
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. Monitor the reaction by TLC or GC if desired.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Catalyst Concentration Optimization
The optimal concentration of the catalyst is crucial for maximizing yield and minimizing side reactions. The following table outlines a suggested experimental plan to determine the optimal concentration of p-toluenesulfonic acid.
| Experiment | Propionaldehyde (mol) | 3-Chloro-1,2-propanediol (mol) | p-TSA (mol %) | Toluene (mL) | Expected Outcome |
| 1 | 0.12 | 0.1 | 0.5 | 100 | Slower reaction rate, potentially incomplete reaction. |
| 2 | 0.12 | 0.1 | 1.0 | 100 | Moderate reaction rate, good yield expected. |
| 3 | 0.12 | 0.1 | 2.0 | 100 | Faster reaction rate, potentially optimal yield. |
| 4 | 0.12 | 0.1 | 5.0 | 100 | Very fast reaction, but risk of increased side products. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Hydrolytic stability of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane under various pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general hydrolytic stability of this compound?
A1: As a 1,3-dioxolane derivative, this compound is susceptible to acid-catalyzed hydrolysis. Generally, it is expected to be unstable in acidic conditions, moderately stable in neutral conditions, and relatively stable in alkaline conditions.
Q2: What are the expected degradation products of this compound upon hydrolysis?
A2: The hydrolysis of this compound will break the acetal linkage, yielding propionaldehyde and 3-chloro-1,2-propanediol.
Q3: How does pH affect the rate of hydrolysis?
A3: The rate of hydrolysis is significantly influenced by pH. Acidic conditions (low pH) will accelerate the degradation, while neutral to alkaline conditions (higher pH) will result in a slower rate of hydrolysis.
Q4: Are there any standard guidelines for testing the hydrolytic stability of this compound?
A4: Yes, the OECD Guideline for the Testing of Chemicals, No. 111, "Hydrolysis as a Function of pH," provides a comprehensive framework for assessing the hydrolytic stability of chemicals.[1][2][3][4][5] This tiered approach involves a preliminary test to screen for stability, followed by more detailed studies for unstable compounds.
Q5: What analytical techniques are suitable for monitoring the hydrolysis of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the concentration of the parent compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both quantification and identification of the parent compound and its degradation products.
Summary of Hydrolytic Stability Data
| pH Condition | Temperature (°C) | Expected Stability (based on analogue data) | Estimated Half-life (t½) (based on analogue data) |
| Acidic (pH 3-4) | 25 | Low | On the order of hours |
| Neutral (pH 7) | 25 | Moderate | Stability is questionable; degradation may occur over days |
| Alkaline (pH 9) | 25 | High | Expected to be stable |
Disclaimer: The data presented above is an estimation based on an analogous compound and should be confirmed by specific experimental studies on this compound.
Experimental Protocol: Hydrolytic Stability Assessment (Following OECD 111 Guideline)
This protocol outlines a general procedure for determining the hydrolytic stability of this compound.
1. Materials and Reagents:
-
This compound (high purity)
-
Sterile aqueous buffer solutions: pH 4, pH 7, and pH 9
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for propionaldehyde and 3-chloro-1,2-propanediol
-
Sterile glass flasks with stoppers
-
Temperature-controlled incubator or water bath
-
HPLC system with UV detector
-
pH meter
2. Preliminary Test (Screening):
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile).
-
In triplicate for each pH, add a small aliquot of the stock solution to sterile buffer solutions of pH 4, 7, and 9 to a final concentration not exceeding 0.01 M or half the saturation concentration.
-
Incubate the solutions in the dark at a constant, elevated temperature (e.g., 50°C) for 5 days.[1][3]
-
At the end of the 5-day period, analyze the concentration of the remaining this compound using a validated HPLC method.
-
If less than 10% degradation is observed at all pH levels, the compound is considered hydrolytically stable, and no further testing is required.
3. Main Hydrolysis Test (for unstable compounds):
-
For each pH at which significant degradation (>10%) was observed in the preliminary test, prepare a new set of triplicate solutions as described above.
-
Incubate these solutions in the dark at a constant, environmentally relevant temperature (e.g., 25°C).
-
Take samples at appropriate time intervals. The sampling frequency should be higher at the beginning of the experiment and can be reduced as the reaction slows down.
-
Immediately analyze the samples for the concentration of this compound.
-
Continue the experiment until at least 90% of the substance has hydrolyzed or for a maximum of 30 days.[1][3][4]
4. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the plot is linear, the hydrolysis follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the regression line (slope = -k).
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicates | - Inaccurate pipetting- Non-homogeneous solutions- Contamination of glassware | - Use calibrated pipettes- Ensure thorough mixing of solutions- Use sterile and properly cleaned glassware |
| No degradation observed at low pH | - Incorrect pH of the buffer- Inactive compound (e.g., expired) | - Verify the pH of the buffer solution before and during the experiment- Check the purity and integrity of the test compound |
| Precipitation of the test substance | - Concentration exceeds aqueous solubility | - Reduce the initial concentration of the test substance- Use a co-solvent, but be aware of its potential to affect the hydrolysis rate |
| Appearance of unexpected peaks in HPLC | - Impurities in the starting material- Formation of secondary degradation products- Contamination | - Analyze the purity of the starting material- Use a mass spectrometer (LC-MS) to identify unknown peaks- Ensure proper cleaning of all equipment |
Visualizations
Caption: Workflow for hydrolytic stability testing.
Caption: Acid-catalyzed hydrolysis of the compound.
References
- 1. oecd.org [oecd.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]
Removing water from reaction mixture in 4-(Chloromethyl)-2-ethyl-1,3-dioxolane synthesis
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical synthesis, with a particular focus on the critical step of water removal from the reaction mixture.
Troubleshooting Guide: Water Removal Issues
Effective water removal is crucial for driving the equilibrium of the reaction towards the formation of this compound and achieving a high yield. If you are encountering problems with water removal, consult the following guide.
| Symptom / Observation | Potential Cause | Suggested Action |
| Low or No Product Yield | Incomplete water removal is hindering the forward reaction. | 1. Verify Dean-Stark Apparatus Setup: Ensure the apparatus is set up correctly and there are no leaks. The collection arm should be filled with the azeotropic solvent before heating begins. 2. Check Solvent: Use a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[1][2] Ensure the solvent is anhydrous. 3. Increase Reflux Time: The reaction may require prolonged reflux to completely remove all water.[1] |
| Water Not Collecting in Dean-Stark Trap | The reaction temperature is too low to allow the azeotrope to distill. | 1. Increase Temperature: Gradually increase the reaction temperature to ensure a steady reflux and distillation of the water-solvent azeotrope. 2. Improve Insulation: Insulate the reaction flask and the Dean-Stark trap to maintain a consistent temperature and prevent premature condensation. |
| Two Phases Observed in Reaction Flask | Incomplete mixing of reactants and catalyst. | 1. Improve Agitation: Ensure vigorous and constant stirring throughout the reaction to promote contact between the reactants and the catalyst. |
| Product Decomposes | The reaction temperature is too high, or the acid catalyst concentration is excessive. | 1. Optimize Temperature: While a high temperature is needed for azeotropic removal, excessive heat can cause decomposition. Monitor the reaction closely and maintain the lowest effective temperature for azeotropic distillation. 2. Adjust Catalyst Loading: Use the recommended catalytic amount of acid (e.g., p-toluenesulfonic acid).[1] Excess acid can lead to side reactions and degradation. |
| Difficulty Separating Aqueous and Organic Layers During Workup | Emulsion formation. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break the emulsion. 2. Allow to Stand: Let the separatory funnel stand for an extended period to allow for better phase separation. |
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the synthesis of this compound?
A1: The formation of the 1,3-dioxolane ring is a reversible acetalization reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the removal of a product (in this case, water) will shift the equilibrium towards the formation of more products, thus increasing the yield of this compound.[3][4]
Q2: What is the most effective method for removing water during the reaction?
A2: Azeotropic distillation using a Dean-Stark apparatus is a highly effective and commonly used method.[5][6] This technique involves using a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water. As the mixture is refluxed, the azeotrope distills into the Dean-Stark trap. Upon cooling, the water and the immiscible solvent separate, with the denser water collecting at the bottom of the trap and the solvent returning to the reaction flask.
Q3: Can I use drying agents directly in the reaction mixture to remove water?
A3: While drying agents like molecular sieves can be used, they may not be as efficient as azeotropic distillation for removing the larger quantities of water produced during the reaction.[7] It is more common to use drying agents such as anhydrous sodium sulfate or magnesium sulfate during the workup phase after the reaction is complete to remove any residual water from the organic phase.[1][8]
Q4: What are the key parameters to monitor for successful water removal?
A4: The key parameters include:
-
Reaction Temperature: Must be high enough to ensure the azeotrope distills.
-
Rate of Water Collection: Monitor the Dean-Stark trap to ensure water is being collected. The reaction is typically complete when no more water is collected.
-
Clarity of the Reaction Mixture: The mixture may become clearer as the water is removed and the reaction proceeds to completion.
Q5: What are some alternative approaches to water removal?
A5: Besides azeotropic distillation, other methods include:
-
Use of a large excess of one reactant: This can also drive the equilibrium forward, but it may complicate purification.
-
In situ water removal: Using reagents that react with water as it is formed, although this is less common for this specific synthesis.
-
Extractive distillation: This method is more common in industrial-scale processes.[9]
Experimental Protocols
Protocol 1: Azeotropic Water Removal using a Dean-Stark Apparatus
This protocol is a generalized procedure based on common laboratory practices for acetalization reactions.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 3-chloro-1,2-propanediol, propionaldehyde, a catalytic amount of p-toluenesulfonic acid, and an appropriate volume of toluene (to fill the flask and the Dean-Stark trap).[1]
-
Heating and Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Water Collection: As the azeotrope condenses, the water will separate and collect in the bottom of the trap. The toluene will overflow and return to the reaction flask.
-
Reaction Monitoring: Continue the reflux until no more water collects in the trap, indicating the reaction is complete.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]
-
Separate the organic layer and wash it with brine.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Solvent | Toluene | [1] |
| Catalyst | p-Toluenesulfonic acid | [1] |
| Reaction Time | 3 days (example) | [1] |
| Yield | Up to 98% (example) | [1] |
| Purification Method | Distillation under reduced pressure | [8] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]
- 9. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
Challenges in the scale-up of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Conversion | Incomplete water removal is shifting the reaction equilibrium back to the reactants. | - Ensure the Dean-Stark apparatus or other water removal method is functioning efficiently. - Use a suitable solvent for azeotropic distillation (e.g., toluene, cyclohexane). - Consider using a dehydrating agent. |
| Insufficient catalyst activity or loading. | - Increase the catalyst loading incrementally. - Use a fresh, active acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15). | |
| Sub-optimal reaction temperature. | - Optimize the reaction temperature. Higher temperatures favor the forward reaction but can also lead to side reactions. | |
| Poor Product Purity (Multiple Peaks in GC/NMR) | Presence of unreacted starting materials. | - Increase reaction time or temperature. - Ensure efficient water removal to drive the reaction to completion. |
| Formation of propionaldehyde self-condensation products (aldol condensation). | - Maintain a controlled reaction temperature. - Add propionaldehyde slowly to the reaction mixture. | |
| Formation of isomeric by-products or other side-reaction products. | - Optimize the catalyst and reaction conditions. - Purify the crude product using fractional vacuum distillation. | |
| Product Decomposition During Work-up or Purification | Hydrolysis of the dioxolane ring due to residual acid catalyst. | - Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before distillation. - Wash the organic layer with brine to remove residual base and water. |
| Thermal degradation during distillation. | - Perform distillation under reduced pressure to lower the boiling point. - Minimize the time the product is exposed to high temperatures. | |
| Phase Separation Issues During Work-up | Emulsion formation. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Allow sufficient time for the layers to separate. |
| Scale-up Challenges | Inefficient heat transfer leading to localized overheating and side reactions. | - Use a reactor with good heat transfer capabilities. - Implement controlled addition of reactants. |
| Difficulty in maintaining efficient water removal at a larger scale. | - Use a properly sized condenser and separator for azeotropic distillation. - Consider using a packed column to enhance separation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the acid-catalyzed acetalization of 3-chloropropane-1,2-diol with propionaldehyde. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene, to facilitate the removal of water and drive the reaction to completion.
Q2: Which acid catalysts are most effective for this synthesis?
A2: Both homogeneous and heterogeneous acid catalysts can be used. Common homogeneous catalysts include p-toluenesulfonic acid and sulfuric acid. Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are also effective and have the advantage of being easily removed from the reaction mixture by filtration.
Q3: How can I minimize the formation of by-products?
A3: By-product formation can be minimized by controlling the reaction conditions. Slow, controlled addition of propionaldehyde can reduce its self-condensation. Maintaining an optimal temperature can prevent side reactions of the starting materials and product. Using a slight excess of the diol can also help to ensure complete conversion of the aldehyde.
Q4: What are the critical parameters to consider when scaling up the production?
A4: Key parameters for scale-up include:
-
Heat Management: The reaction is typically exothermic. Efficient heat removal is crucial to prevent localized overheating, which can lead to by-product formation and decomposition.
-
Mass Transfer: Efficient mixing is necessary to ensure good contact between the reactants and the catalyst.
-
Water Removal: The efficiency of water removal becomes more critical at a larger scale. The design of the reactor, condenser, and azeotropic separator is important.
-
Purification: Fractional vacuum distillation is the most common method for purifying the final product. The efficiency of the distillation column is critical for achieving high purity.
Q5: How can I effectively purify the final product?
A5: After neutralizing and washing the reaction mixture, the crude product is typically purified by fractional distillation under reduced pressure. This is necessary to separate the product from unreacted starting materials, solvent, and high-boiling by-products. The boiling points of potential impurities may be close to that of the product, so an efficient distillation column is recommended.
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
3-Chloropropane-1,2-diol
-
Propionaldehyde
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 3-chloropropane-1,2-diol, toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Begin heating the mixture to reflux with vigorous stirring.
-
Slowly add propionaldehyde to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by fractional vacuum distillation to obtain this compound.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol% relative to 3-chloropropane-1,2-diol) | Reaction Time (h) | Isolated Yield (%) | Purity (GC, %) |
| 0.5 | 8 | 75 | 92 |
| 1.0 | 6 | 88 | 95 |
| 2.0 | 5 | 91 | 94 |
Note: Data are representative and may vary based on specific experimental conditions.
Table 2: Comparison of Solvents for Azeotropic Water Removal
| Solvent | Boiling Point of Azeotrope (°C) | Reaction Time (h) | Isolated Yield (%) |
| Benzene | 69.4 | 7 | 85 |
| Toluene | 84.1 | 6 | 88 |
| Cyclohexane | 69.8 | 7 | 86 |
Note: Data are representative and may vary based on specific experimental conditions.
Visualizations
Thermal degradation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and its prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. The information is designed to help identify and prevent its thermal degradation during experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound, with a focus on preventing thermal degradation.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected side products in my reaction involving this compound. Could this be due to degradation of the starting material?
A1: Yes, unexpected side products can be a strong indicator of the degradation of this compound. This compound is susceptible to both thermal and acid-catalyzed degradation, which can lead to the formation of various impurities.
Potential Degradation Pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of acidic impurities or conditions, the dioxolane ring can open, leading to the formation of propionaldehyde and 3-chloro-1,2-propanediol. These products can then participate in or interfere with your primary reaction.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. While specific data for this compound is limited, analogous 1,3-dioxolanes are known to decompose at high temperatures (in the range of 450-500°C) to yield aldehydes or ketones.
-
Free Radical Decomposition: The chloromethyl group can be susceptible to free radical reactions, especially when exposed to light or in the presence of radical initiators. This can lead to a complex mixture of degradation products.
To confirm if degradation is the source of your issues, it is recommended to analyze a sample of your this compound starting material by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.
Q2: What are the optimal storage conditions to prevent the degradation of this compound?
A2: To minimize degradation during storage, it is crucial to control the environmental conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Protect from light by using amber glass vials or storing in the dark. | Avoids potential light-induced free radical decomposition. |
| Container | Use a tightly sealed container made of an inert material (e.g., glass). | Prevents contamination and exposure to air and moisture. |
Q3: My experimental protocol requires heating this compound. What precautions should I take to prevent its decomposition?
A3: When heating is unavoidable, the following precautions can help mitigate thermal degradation:
-
Temperature Control: Use the lowest possible temperature required for your reaction and monitor it closely. Avoid localized overheating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Use of Stabilizers: Consider the addition of a small amount of a suitable stabilizer. While specific stabilizers for this compound are not well-documented, hindered phenolic antioxidants (e.g., Butylated Hydroxytoluene - BHT) are often effective in preventing free-radical chain reactions in organic compounds. The optimal concentration would need to be determined empirically, but a starting point could be in the range of 100-500 ppm.
-
pH Control: If your reaction conditions are not inherently basic, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acidic impurities that could catalyze hydrolysis.
Q4: I suspect my this compound has started to degrade. Is there a way to purify it?
A4: If degradation is suspected, purification may be possible, depending on the nature of the impurities. Fractional distillation under reduced pressure is a common method for purifying liquid organic compounds. However, care must be taken to avoid high temperatures during distillation, which could exacerbate thermal degradation. It is advisable to first analyze the impure material to identify the degradation products and determine if distillation is a feasible purification method.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Inspection: Upon receiving the compound, visually inspect the container for any signs of damage or leakage.
-
Inert Atmosphere Transfer: If the compound is not packaged under an inert atmosphere, it is recommended to flush the headspace of the container with dry nitrogen or argon before sealing. For frequent use, consider transferring the material to smaller vials under an inert atmosphere to minimize exposure of the bulk material.
-
Storage: Store the tightly sealed container in a cool, dark, and dry location, away from sources of heat, ignition, and incompatible materials such as strong acids and oxidizing agents.
Protocol 2: Procedure for a Heat-Sensitive Reaction
-
Reaction Setup: Assemble the reaction apparatus and ensure all glassware is dry.
-
Inerting the System: Purge the reaction vessel with an inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents: Add the solvent and other reagents to the reaction vessel. If a stabilizer (e.g., BHT) is to be used, add it at this stage.
-
Addition of this compound: Add the required amount of this compound to the reaction mixture via a syringe or cannula to maintain the inert atmosphere.
-
Heating: Heat the reaction mixture to the desired temperature using a well-controlled heating mantle or oil bath. Monitor the temperature closely.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature before proceeding with the work-up procedure.
Visualizations
The following diagrams illustrate the potential degradation pathway and a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Potential degradation pathways for this compound.
Validation & Comparative
A Comparative Guide to the Enantiomeric Separation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane by Chiral Capillary Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing. 4-(Chloromethyl)-2-ethyl-1,3-dioxolane, a key chiral building block, requires robust analytical methods for the accurate determination of its enantiomeric composition. This guide provides a detailed comparison of chiral capillary gas chromatography (GC) for this purpose, alongside other potential analytical techniques, supported by experimental data and protocols.
While specific experimental data for the enantiomeric separation of this compound is not extensively published, a comprehensive study on the structurally analogous compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, offers valuable insights and a strong methodological foundation. The principles and findings from this study are largely translatable to the 2-ethyl analog due to their structural similarity.
Performance Comparison: Chiral GC vs. Alternative Methods
Chiral capillary gas chromatography is a highly effective technique for the separation of volatile and semi-volatile chiral compounds. Its high resolution, sensitivity, and speed make it an ideal choice for the analysis of this compound. Alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), also present viable options, each with distinct advantages and disadvantages.
Table 1: Comparison of Analytical Techniques for Enantiomeric Separation
| Parameter | Chiral Capillary Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Volatilization and separation in a gaseous mobile phase based on differential partitioning with a chiral stationary phase. | Separation in a liquid mobile phase based on differential interactions with a chiral stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, with differential partitioning onto a chiral stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | A hybrid of GC and HPLC, suitable for a wide range of compounds; particularly advantageous for preparative separations. |
| Speed | Typically offers fast analysis times (e.g., < 10 minutes for analogous compounds).[1] | Analysis times can vary, but are often longer than GC. | Generally faster than HPLC due to the low viscosity of the mobile phase. |
| Resolution | Excellent resolution can be achieved (e.g., > 1.5 for analogous compounds).[1] | High resolution is achievable with a wide variety of available chiral stationary phases. | Often provides higher efficiency and resolution compared to HPLC. |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) in the mg/L range (e.g., 0.07-0.08 mg/L for analogous compounds).[1] | Sensitivity is dependent on the detector used (e.g., UV, MS), but is generally very high. | Compatible with various detectors, offering high sensitivity. |
| Solvent Usage | Uses carrier gas (e.g., Helium, Hydrogen), minimal solvent for sample preparation. Environmentally friendly. | Requires significant volumes of organic solvents, which can be costly and pose environmental concerns. | Primarily uses CO2, with smaller amounts of organic co-solvents, making it a "greener" alternative to HPLC. |
| Column Variety | A good selection of cyclodextrin-based chiral stationary phases are available. | The widest variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) are commercially available. | Utilizes many of the same columns as HPLC. |
Experimental Protocols
The following is a detailed experimental protocol for the enantiomeric separation of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane by chiral capillary GC, which can be adapted for the 2-ethyl analog.
Recommended Chiral GC Method:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.
-
Chiral Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a stationary phase of 14% cyanopropyl phenyl and 86% dimethyl polysiloxane) has demonstrated the best separation for the analogous compound.[1]
-
Alternative Columns Investigated: While Rt-bDEXm, Rt-bDEXsm, and InertCap CHIRAMIX were also tested, Rt-bDEXse provided the optimal separation.[1] Standard non-chiral columns like SH-I-5Sil MS (5% phenyl, 95% polymethylsiloxane) and SH-WAX (100% crosslinked polyethylene glycol) were unable to resolve the enantiomers.[1]
-
-
Carrier Gas: High-purity nitrogen or helium.
-
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 70°C
-
Ramp Rate: 2.0°C/min
-
Final Temperature: 150°C
-
-
Linear Velocity: 70 cm/s
-
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the linear range of the method (e.g., 0.5-50.0 mg/L).[1]
Method Performance (for 4-chloromethyl-2,2-dimethyl-1,3-dioxolane): [1]
-
Resolution (Rs): > 1.5
-
Analysis Time: < 10 minutes
-
Linearity: 0.5-50.0 mg/L (Correlation coefficient > 0.998)
-
Limit of Detection (LOD): 0.07 mg/L for (R)-enantiomer, 0.08 mg/L for (S)-enantiomer
-
Limit of Quantification (LOQ): 0.22 mg/L for (R)-enantiomer, 0.25 mg/L for (S)-enantiomer
-
Recoveries: 94.0%-99.1% for (R)-enantiomer, 96.0%-98.8% for (S)-enantiomer
-
Relative Standard Deviations (RSDs): 1.26%-4.87% for (R)-enantiomer, 1.51%-4.46% for (S)-enantiomer
Visualizing the Workflow
The following diagrams illustrate the logical workflow for chiral separation method selection and the specific experimental workflow for the chiral GC analysis.
Caption: A logical diagram illustrating the decision-making process for selecting a suitable chiral separation technique.
Caption: Experimental workflow for enantiomeric separation using chiral capillary gas chromatography.
References
A Comparative Guide to Acid Catalysts in the Synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane, a key intermediate in various pharmaceutical and chemical industries, is typically achieved through the acid-catalyzed acetalization of 3-chloropropane-1,2-diol (glycerol α-monochlorohydrin) with propionaldehyde. The choice of acid catalyst significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides an objective comparison of commonly employed acid catalysts for this synthesis, supported by experimental data from related reactions.
Performance Comparison of Acid Catalysts
The selection of an appropriate acid catalyst is critical for optimizing the synthesis of this compound. The following table summarizes the performance of various homogeneous and heterogeneous acid catalysts. Data for heterogeneous catalysts are based on the synthesis of the related compound, 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, and serve as a valuable reference for their potential application.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Homogeneous | p-Toluenesulfonic acid (p-TsOH) | 1 - 5 | Toluene, Benzene | 80 - 110 | 3 - 12 | 85 - 95 | High yield, good solubility in organic solvents.[1][2] | Difficult to separate from the reaction mixture, corrosive. |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 0.5 - 2 | Toluene, Benzene | 80 - 110 | 4 - 15 | 75 - 85 | Low cost, readily available. | Strong dehydrating agent leading to potential side reactions and charring, corrosive, difficult to remove.[1] |
| Heterogeneous | K10 Montmorillonite Clay | 5 - 10 (w/w) | Solvent-free or Toluene | 70 - 90 | 2 - 6 | ~80 | Reusable, environmentally friendly, easy to separate. | Lower activity compared to homogeneous catalysts, may require higher catalyst loading. |
| Heterogeneous | Cs-DTP/K10 Clay | 5 - 10 (w/w) | Solvent-free or Toluene | 70 - 90 | 1 - 4 | >90 | High activity and selectivity, reusable, green catalyst. | Higher cost of preparation compared to simple clays. |
Note: Yields for heterogeneous catalysts are based on the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane from epichlorohydrin and acetone and are indicative of the potential performance for the target synthesis.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound. This protocol can be adapted for use with the different acid catalysts listed above.
Materials:
-
3-Chloropropane-1,2-diol (1.0 eq)
-
Propionaldehyde (1.1 - 1.5 eq)
-
Acid catalyst (see table for loading)
-
Anhydrous toluene or benzene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
A mixture of 3-chloropropane-1,2-diol, propionaldehyde, the acid catalyst, and a suitable solvent (e.g., toluene) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
For homogeneous catalysts, the mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine. For heterogeneous catalysts, the catalyst is removed by filtration.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds via an acid-catalyzed acetalization reaction. The general workflow for this synthesis is depicted below.
Caption: General experimental workflow for the acid-catalyzed synthesis of this compound.
The logical relationship for selecting an appropriate acid catalyst based on key performance indicators is illustrated in the following diagram.
References
A Comparative Analysis of the Reactivity of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epichlorohydrin is a highly reactive bifunctional molecule containing both an epoxide ring and a chloromethyl group. This combination allows for a variety of reactions, including ring-opening under both acidic and basic conditions and nucleophilic substitution at the chloromethyl carbon. 4-(Chloromethyl)-2-ethyl-1,3-dioxolane, on the other hand, is a protected form of a glycerol derivative where the hydroxyl groups are masked as a cyclic acetal. Its primary reactive site is the chloromethyl group, which participates in nucleophilic substitution reactions.
The key difference in their reactivity lies in the presence of the strained epoxide ring in epichlorohydrin, which makes it significantly more susceptible to ring-opening reactions than the relatively stable dioxolane ring in this compound. The dioxolane is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the diol functionality.
Molecular Structure and Properties
| Feature | This compound | Epichlorohydrin |
| Chemical Structure | ||
| CAS Number | 116111-72-9 | 106-89-8 |
| Molecular Formula | C₆H₁₁ClO₂ | C₃H₅ClO |
| Molecular Weight | 150.60 g/mol | 92.52 g/mol |
| Boiling Point | Not readily available | 117.9 °C[1] |
| Density | Not readily available | 1.181 g/cm³[1] |
| Key Functional Groups | Chloromethyl, 1,3-dioxolane (acetal) | Chloromethyl, Epoxide |
Reactivity Comparison
The reactivity of these two compounds is dictated by their distinct functional groups.
Epichlorohydrin: A Highly Reactive Bifunctional Electrophile
Epichlorohydrin's high reactivity is a consequence of two key features:
-
Strained Epoxide Ring: The three-membered epoxide ring is highly strained and readily undergoes ring-opening reactions with a wide range of nucleophiles, including water, alcohols, amines, and thiols. This reaction can be catalyzed by both acids and bases.[1][2][3]
-
Primary Alkyl Chloride: The chloromethyl group is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions (typically S_N2).
These two reactive sites can react independently or sequentially, offering a versatile platform for the synthesis of various glycerol derivatives and cross-linking agents.
This compound: A Protected Monofunctional Electrophile
The reactivity of this compound is primarily centered on the chloromethyl group.
-
Nucleophilic Substitution: The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a typical S_N2 mechanism.
-
Dioxolane Ring Stability: The 1,3-dioxolane ring is an acetal, which is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which would deprotect the diol. This stability allows for selective reactions at the chloromethyl group without affecting the protected diol.
Qualitative Reactivity Comparison:
In a direct comparison of the chloromethyl groups, the reactivity in S_{N}2 reactions is influenced by both electronic and steric factors. The dioxolane ring in this compound is sterically more demanding than the epoxide ring in epichlorohydrin. This increased steric hindrance around the reaction center in the dioxolane derivative would be expected to result in a slower rate of nucleophilic substitution at the chloromethyl group compared to epichlorohydrin, assuming all other conditions are identical.
Quantitative Reactivity Data for Epichlorohydrin
Due to the lack of available quantitative data for this compound, this section focuses on the well-documented reactivity of epichlorohydrin.
Table 1: Rate Constants for the Hydrolysis of Epichlorohydrin
| pH | Temperature (°C) | Rate Constant (k) | Reference |
| Acidic | Not specified | Varies with acid concentration | [4] |
| Neutral | Not specified | Slower than acidic or basic hydrolysis | [5] |
| Alkaline | 50 - 80 | Pseudo-first-order kinetics | [6] |
Table 2: Kinetic Data for the Reaction of Epichlorohydrin with Aqueous HCl
| Reaction | Order | Rate Constant | Activation Energy | Reference |
| Formation of glycerol monochlorohydrin and 1,3-glycerol dichlorohydrin | Second Order | Partial rate constants can be calculated | Same for both partial reactions | [4] |
Experimental Protocols
As no direct comparative experimental studies were found, a general protocol for comparing the reactivity of alkyl chlorides in nucleophilic substitution reactions is provided below. This can be adapted to compare this compound and epichlorohydrin.
General Protocol for Comparing Reactivity via Nucleophilic Substitution
Objective: To compare the relative rates of reaction of this compound and epichlorohydrin with a common nucleophile.
Materials:
-
This compound
-
Epichlorohydrin
-
Nucleophile (e.g., sodium azide, sodium thiophenoxide, or a secondary amine)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Internal standard for GC or HPLC analysis
-
Quenching solution (e.g., water or dilute acid)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction vials, magnetic stirrer, thermostat-controlled reaction block
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate detector
Procedure:
-
Reaction Setup: In separate, identical reaction vials, prepare solutions of this compound and epichlorohydrin at the same concentration in the chosen anhydrous solvent.
-
Internal Standard: Add a known amount of a suitable internal standard to each vial. The internal standard should be unreactive under the reaction conditions.
-
Equilibration: Place the vials in the thermostat-controlled reaction block and allow them to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Initiation: To each vial, add a solution of the nucleophile in the same solvent, also pre-equilibrated to the reaction temperature. The concentration of the nucleophile should be the same for all reactions.
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Work-up: Extract the quenched aliquot with a suitable organic solvent. Dry the organic layer over an anhydrous drying agent.
-
Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of the remaining alkyl chloride and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of the alkyl chloride versus time for each reaction. Determine the initial rate of reaction from the slope of the curve at t=0. The relative reactivity can be determined by comparing the initial rates or by calculating the rate constants if the reaction order is known.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key reaction pathways for both compounds.
Caption: Reaction pathways of epichlorohydrin.
References
- 1. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic data comparison for cis and trans isomers of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for the cis and trans isomers of 4-(chloromethyl)-2-ethyl-1,3-dioxolane. Due to a lack of specific, published experimental data for these particular isomers, this comparison is based on established principles of spectroscopic differentiation for diastereomeric 2,4-disubstituted-1,3-dioxolanes and related cyclic compounds.
Data Presentation: Predicted Spectroscopic Differences
The differentiation of cis and trans isomers of 2,4-disubstituted-1,3-dioxolanes is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, with Infrared (IR) spectroscopy and Mass Spectrometry (MS) providing supplementary information. The expected differences are summarized below.
| Spectroscopic Technique | Parameter | Expected Observation for cis Isomer | Expected Observation for trans Isomer |
| ¹H NMR | Chemical Shift (δ) of H at C2 | Generally expected at a slightly higher field (lower ppm) | Generally expected at a slightly lower field (higher ppm) |
| Chemical Shift (δ) of H at C4 | Can be influenced by the through-space interaction with the substituent at C2. | Different chemical shift compared to the cis isomer due to different spatial orientation. | |
| Coupling Constant (J) | The coupling constant between the protons at C2 and C4 (if applicable) would differ from the trans isomer. | The magnitude of the coupling constant between protons on the dioxolane ring will be dependent on the dihedral angles, which are different from the cis isomer. | |
| ¹³C NMR | Chemical Shift (δ) of C4 | The carbon of the chloromethyl group and C4 of the dioxolane ring are expected to have distinct chemical shifts compared to the trans isomer due to steric interactions. | The chemical shifts of the ring carbons, particularly C4, are expected to differ from the cis isomer. |
| IR Spectroscopy | C-O Stretching Frequencies | May show slight differences in the fingerprint region (below 1500 cm⁻¹) due to the different overall molecular symmetry and dipole moment. | Subtle shifts in C-O and C-Cl stretching frequencies compared to the cis isomer. |
| Fingerprint Region | Unique pattern of absorption bands. | A distinct and different fingerprint region from the cis isomer. | |
| Mass Spectrometry | Fragmentation Pattern | The relative intensities of fragment ions may differ due to the different stereochemistry influencing the stability of the molecular ion and its fragmentation pathways. | May exhibit a different abundance of key fragment ions compared to the cis isomer. |
Experimental Protocols
A general and representative protocol for the synthesis of 2-alkyl-4-halomethyl-1,3-dioxolanes is presented below. This method can be adapted for the synthesis of the title compounds, which would likely result in a mixture of cis and trans isomers that would then require separation (e.g., by column chromatography or fractional distillation) for individual characterization.
Synthesis of 2-Alkyl-4-halomethyl-1,3-dioxolanes
This procedure involves the acid-catalyzed acetalization of an aldehyde with a 3-halo-1,2-propanediol.
Materials:
-
Propanal (for the 2-ethyl group)
-
3-Chloro-1,2-propanediol
-
Anhydrous toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-chloro-1,2-propanediol (1.0 eq), propanal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product, a mixture of cis and trans isomers of this compound, can then be purified and the isomers separated by column chromatography on silica gel or by fractional distillation.
Mandatory Visualization
The following diagrams illustrate the stereochemical relationship between the cis and trans isomers and the general synthetic pathway.
Safety Operating Guide
Safe Disposal of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4-(Chloromethyl)-2-ethyl-1,3-dioxolane as a flammable, toxic, and potentially peroxide-forming chemical. Due to the limited availability of specific data for this compound, the following guidelines are based on information for structurally similar chemicals and general best practices for handling chlorinated organic compounds and ethers. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Key Safety Considerations
-
Flammability: This compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use explosion-proof electrical equipment.[1][2]
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[3] Avoid breathing vapors and direct contact with skin and eyes.[1]
-
Peroxide Formation: As a dioxolane, which is a type of ether, this compound may form explosive peroxides upon exposure to air and light.[4][5][6] It is crucial to date containers upon receipt and opening.[5][6] Unopened containers should ideally be disposed of within one year, and opened containers within six months.[7]
-
Environmental Hazard: Do not dispose of this chemical down the drain.[4][5] It is a halogenated organic compound, which requires special disposal methods to prevent environmental pollution.[8][9]
Quantitative Data for a Structurally Similar Compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | [10] |
| Molecular Weight | 150.60 g/mol | [10] |
| Boiling Point | 156-158 °C | [10] |
| Density | 1.063 g/mL at 25 °C | [10] |
| Flash Point | 53.3 °C (127.9 °F) - closed cup |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
- Always handle this chemical inside a certified chemical fume hood.
- Wear appropriate PPE, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles and a face shield.
- A flame-retardant lab coat.
- Ensure an operational fire extinguisher and safety shower/eyewash station are readily accessible.
2. Waste Segregation and Collection:
- Designate a specific, labeled waste container for "Halogenated Organic Waste."[8][11][12]
- The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.[4]
- Never mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[8][12]
- Keep the waste container closed at all times, except when adding waste.[5]
3. Waste Transfer:
- When transferring the chemical to the waste container, use a funnel to prevent spills.
- Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
- If the chemical is old or has been exposed to air for an extended period, test for peroxides using peroxide test strips. If peroxides are present, do not handle the container and contact your EHS department immediately.[6]
4. Labeling and Storage of Waste:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and the approximate quantity.
- Store the waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[1][5]
5. Final Disposal:
- Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1]
- Do not attempt to dispose of this chemical through evaporation in a fume hood or by incineration in a standard laboratory setting.[5]
Mandatory Visualizations
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Logical Relationship of Hazards
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. vumc.org [vumc.org]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE CAS#: 4362-40-7 [m.chemicalbook.com]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 4-(Chloromethyl)-2-ethyl-1,3-dioxolane
Disclaimer: No specific Safety Data Sheet (SDS) was available for 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. The following guidance is based on data from structurally similar compounds: (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, 2-Chloromethyl-1,3-dioxolane, and 2-Ethyl-2-methyl-1,3-dioxolane. It is imperative to treat this compound with, at a minimum, the same level of caution as these related substances. A comprehensive, substance-specific risk assessment should be conducted before handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals engaged in research and development.
I. Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound and its analogues. The following table summarizes the recommended PPE based on available safety data for related compounds.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles as a minimum. For splash hazards, a face shield in addition to goggles is recommended. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Skin Protection | Hand Protection: Wear appropriate chemical-resistant gloves.[2] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities or significant splash risk, chemical-resistant coveralls may be necessary.[2][4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[4] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5][6] |
II. Experimental Protocols: Safe Handling and Storage
Adherence to strict operational procedures is vital to mitigate the risks associated with this compound.
A. Handling Protocol:
-
Preparation:
-
Chemical Transfer and Use:
-
Post-Handling:
B. Storage Protocol:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][4][7]
-
Keep containers tightly closed to prevent leakage and exposure to moisture.[1][2][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste, including unused material and contaminated disposables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal Procedure:
IV. Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the standard workflow for handling and disposal.
Caption: PPE Selection Workflow for Chemical Handling.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Chloromethyl-1,3-dioxolane 97 2568-30-1 [sigmaaldrich.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
